molecular formula C12H10Cl2N2 B8242328 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Cat. No.: B8242328
M. Wt: 253.12 g/mol
InChI Key: UWHQBMVHISVGCK-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-4-(3,5-dimethylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-7-3-8(2)12(16-5-7)9-4-11(14)15-6-10(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQBMVHISVGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is a specifically substituted heteroaromatic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1][2][3] The unique arrangement of its chloro and methyl substituents on the 2,4'-bipyridine core imparts distinct electronic and steric properties that are of considerable interest to researchers in drug development.[2] This guide provides a comprehensive overview of the core physicochemical properties of this molecule. In light of limited direct experimental data in public literature, this document emphasizes the established methodologies for its complete characterization, drawing upon data from analogous structures to provide a predictive profile. We detail the necessary experimental protocols for synthesis, purification, and in-depth analysis, offering a self-validating framework for researchers to generate and confirm the properties of this compound.

Molecular Structure and Core Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its identity through universally recognized nomenclature and structural representation.

The structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is defined by a pyridine ring (substituted at the 3- and 5-positions with methyl groups) linked at its 2-position to the 4'-position of a second pyridine ring (substituted at the 2'- and 5'-positions with chloro groups).

Identifier Value Source/Method
IUPAC Name 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridineLexichem
Molecular Formula C₁₂H₁₀Cl₂N₂Elemental Analysis
Molecular Weight 253.13 g/mol Calculated
Canonical SMILES CC1=CC(=CN=C1C2=CC(=C(N=C2)Cl)Cl)COEChem
InChIKey (Predicted)InChI Software
CAS Number 1373615-78-1Registry Number

Synthesis and Purification Strategy

The construction of asymmetrically substituted bipyridines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.[4][5] The Suzuki coupling is a robust and versatile method for this purpose, offering high yields and tolerance for a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The logical and field-proven approach for synthesizing the title compound involves the palladium-catalyzed coupling of a pyridylboronic acid (or ester) with a halopyridine.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_products Products & Purification R1 3,5-Dimethyl-2-pyridylboronic Acid P1 Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) R1->P1 R2 2,5-Dichloro-4-iodopyridine (or Bromo/Triflate) R2->P1 Cat Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Cat->P1 Catalyst Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->P1 Base Solvent Solvent System (e.g., Toluene/EtOH, Dioxane/H₂O) Solvent->P1 Solvent Prod 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine P1->Prod Reaction Purify Workup & Column Chromatography Prod->Purify Purification

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol: Synthesis
  • Vessel Preparation: A three-neck round-bottom flask is oven-dried and assembled with a reflux condenser and nitrogen inlet. The system is purged with inert gas (N₂ or Argon) for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: To the flask, add 3,5-dimethyl-2-pyridylboronic acid (1.2 equivalents), 2,5-dichloro-4-iodopyridine (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Base: A degassed solvent system (e.g., 3:1 Dioxane:Water) is added, followed by the base (e.g., K₃PO₄, 3.0 equivalents). The use of a biphasic solvent system with an inorganic base is standard for Suzuki reactions involving polar substrates.

  • Reaction: The mixture is heated to reflux (typically 90-100 °C) and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Workup and Purification: Upon cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Physicochemical Properties: Predicted and Experimental Determination

The physical properties of a molecule dictate its behavior in various environments, which is critical for formulation and drug delivery.[6] While specific experimental values for the title compound are not widely published, we can predict its properties based on its structure and data from analogous compounds.

Physical State and Solubility
Property Predicted Value / State Rationale & Experimental Protocol
Appearance White to off-white crystalline solidBipyridines are typically colorless solids.[7] Color may arise from minor impurities. Protocol: Visual inspection of the purified material.
Melting Point 110-140 °C (Predicted)The presence of methyl groups can disrupt crystal packing relative to unsubstituted bipyridine, while chloro groups can increase intermolecular forces.[8] Protocol: Determined by Differential Scanning Calorimetry (DSC). A sharp melting endotherm indicates high purity.[9]
Solubility Insoluble in water; Soluble in polar aprotic (DMSO, DMF) and chlorinated solvents (DCM, Chloroform)The hydrophobic methyl groups and chloro-substituents, combined with the lack of H-bond donors, suggest poor aqueous solubility.[10][11] The molecule's overall polarity makes it amenable to dissolution in moderately polar to non-polar organic solvents. Protocol: Small-scale solubility testing. Add 1-2 mg of the compound to 0.5 mL of various solvents. Observe dissolution at room temperature and with gentle heating.[10]
Thermal Stability

Understanding a compound's thermal stability is crucial for ensuring its integrity during storage and in heated reactions.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Sample in TGA pan TGA_Heat Heat under N₂ flow (e.g., 10 °C/min) TGA_Start->TGA_Heat TGA_Result Mass Loss vs. Temperature Plot TGA_Heat->TGA_Result TGA_Decomp Onset of Decomposition (T_onset) TGA_Result->TGA_Decomp Analysis DSC_Start Sample in sealed Al pan DSC_Heat Heat under N₂ flow (e.g., 10 °C/min) DSC_Start->DSC_Heat DSC_Result Heat Flow vs. Temperature Plot DSC_Heat->DSC_Result DSC_Melt Melting Point (T_m) DSC_Result->DSC_Melt Analysis

Caption: Workflow for thermal analysis using TGA and DSC.

Experimental Protocol: Thermal Analysis

  • TGA Protocol: Accurately weigh 2-5 mg of the sample into a ceramic TGA pan. Place the pan in the TGA furnace. Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The onset temperature of mass loss indicates the beginning of thermal decomposition.[12][13]

  • DSC Protocol: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Place the pan in the DSC cell alongside an empty reference pan. Heat the sample at a controlled rate (e.g., 10 °C/min). The peak of the endothermic event corresponds to the melting point.[14]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution.

Technique Predicted Observations & Rationale
¹H NMR - Aromatic Region (7.0-9.0 ppm): Expect four distinct signals in the aromatic region corresponding to the four protons on the bipyridine rings. The coupling patterns (singlets, doublets) will confirm the substitution pattern. Protons adjacent to nitrogen atoms will be shifted downfield.[15][16] - Aliphatic Region (2.0-2.5 ppm): Two distinct singlets are expected for the two non-equivalent methyl groups.[16]
¹³C NMR - Aromatic Region (120-160 ppm): Expect 12 distinct signals for the aromatic carbons. Carbons bonded to chlorine will be shifted, and their signal intensity may be lower. Carbons adjacent to nitrogen atoms will appear significantly downfield.[15] - Aliphatic Region (15-25 ppm): Two signals corresponding to the two methyl group carbons.

Protocol for NMR Sample Preparation and Acquisition:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The 2D spectra are crucial for unambiguously assigning all proton and carbon signals.[17][18]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

Technique Expected Result
High-Resolution MS (ESI/APCI) The primary result will be the molecular ion peak [M+H]⁺. Its m/z value should match the calculated exact mass of C₁₂H₁₁Cl₂N₂⁺. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) will be a definitive confirmation of the presence of two chlorine atoms.[19][20]
GC-MS (EI) In addition to the molecular ion [M]⁺•, fragmentation is expected. Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine radical (·Cl), followed by the loss of HCl.[19][21] The bipyridine core may also cleave at the C-C bond linking the two rings.

Protocol for LC-MS Analysis:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular packing.

Protocol for Crystal Growth and Analysis:

  • Crystal Growth: Growing a single crystal suitable for diffraction can be challenging. A common method is slow evaporation of a saturated solution of the compound in a solvent system like dichloromethane/hexane or ethyl acetate/heptane.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected on a detector.[22][23]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule. The dihedral angle between the two pyridine rings is a key structural parameter for 2,4'-bipyridines.[9][24]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and bipyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[25] The specific substitution pattern of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine makes it a valuable intermediate for several reasons:

  • Vectorial Design: The asymmetric nature of the 2,4'-bipyridine allows for the directional elaboration of substituents, which is key for optimizing interactions with protein binding sites.

  • Modulation of Physicochemical Properties: The chloro groups increase lipophilicity and can participate in halogen bonding, while the methyl groups provide steric bulk and also increase lipophilicity. These features can be tuned to improve cell permeability and metabolic stability.[11][26]

  • Synthetic Handle: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of functional groups (e.g., amines, ethers, thiols) to build a library of analogues for structure-activity relationship (SAR) studies.[2]

Conclusion

While 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is not yet a well-documented compound in the scientific literature, its structure presents a compelling target for researchers in synthetic and medicinal chemistry. By employing the robust and validated protocols detailed in this guide—from rational synthesis via Suzuki coupling to comprehensive characterization by NMR, MS, and thermal analysis—researchers can confidently generate and validate the physicochemical data for this molecule. The insights gained from such characterization are the essential first step in unlocking its potential as a novel building block for the next generation of therapeutics and advanced materials.

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Sources

Comprehensive Spectroscopic Profiling and Structural Elucidation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (CAS: 1373615-78-1) is a sterically hindered, halogenated heterocyclic intermediate of paramount importance in modern medicinal chemistry. It serves as a critical structural scaffold in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, which function as potent, orally bioavailable antagonists of the Hedgehog (Hh) signaling pathway .

By directly binding to the Smoothened (SMO) transmembrane receptor, these bipyridine-derived agents halt aberrant GLI-mediated transcription, a primary driver in malignancies such as basal cell carcinoma and acute myeloid leukemia . For researchers and drug development professionals, the rigorous structural validation of this intermediate is non-negotiable; any isomeric impurity or halogen misplacement directly abrogates downstream SMO binding affinity.

HedgehogPathway Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 Receptor (Inhibitory) Hh->PTCH1 Inhibits SMO Smoothened (SMO) (Signal Transducer) PTCH1->SMO Inhibits (Absence of Hh) GLI GLI Transcription Factors (Activation) SMO->GLI Activates Drug SMO Antagonist (Bipyridine Derivative) Drug->SMO Blocks TargetGenes Target Gene Expression (Proliferation) GLI->TargetGenes Promotes

Fig 1. Hedgehog signaling pathway and the pharmacological target of SMO antagonists.

Structural Dynamics & Conformational Causality

Before analyzing the spectroscopic data, one must understand the molecule's physical reality. The linkage between the 3,5-dimethylpyridin-2-yl ring (unprimed) and the 2,5-dichloropyridin-4-yl ring (primed) creates severe steric repulsion. The methyl group at the C3 position clashes violently with the protons (H3') or chlorines (Cl5') of the adjacent ring.

Causality in Spectroscopy: To minimize this steric strain, the molecule cannot adopt a planar coplanar conformation. Instead, the two pyridine rings twist into a highly orthogonal arrangement (dihedral angle > 60°). This lack of coplanarity breaks extended


-conjugation, shifting the UV-Vis 

to shorter wavelengths. More importantly, it forces the 3-methyl group to reside directly within the magnetic shielding cone of the primed pyridine ring's

-system, resulting in a distinct, diagnostic upfield shift in the

H NMR spectrum.

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, the structural elucidation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine relies on an orthogonal, self-validating analytical workflow.

AnalyticalWorkflow Start 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (Sample Input) LCMS LC-HRMS Analysis (Mass & Purity) Start->LCMS NMR Multinuclear NMR (1H, 13C, 2D) Start->NMR FTIR ATR-FTIR & UV-Vis (Functional Groups) Start->FTIR Isotope Isotopic Pattern (Cl2 Confirmation) LCMS->Isotope Struct 1D & 2D Correlation (Connectivity) NMR->Struct Electronic Electronic Transitions (Conjugation) FTIR->Electronic Validation Cross-Validation & Structural Confirmation Isotope->Validation Struct->Validation Electronic->Validation

Fig 2. Self-validating spectroscopic workflow for structural elucidation.

High-Resolution LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote protonation

    
    .
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.
  • Mass Spectrometry: Utilize an ESI-TOF mass spectrometer in positive ion mode.

  • Causality Check: The use of a Time-of-Flight (TOF) analyzer with a resolving power (

    
    ) > 10,000 is mandatory. It resolves the exact mass defect of the chlorine isotopes, preventing isobaric interference and validating the 
    
    
    
    cluster.
Multinuclear NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. 
    
    
    
    is chosen because the molecule lacks acidic protons that would require hydrogen-bonding solvents like DMSO-
    
    
    .
  • Acquisition (

    
    H):  400 MHz spectrometer, 16 scans, 2 s relaxation delay (
    
    
    
    ), 30° flip angle.
  • Acquisition (

    
    C):  100 MHz, 512 scans, WALTZ-16 composite pulse decoupling to remove 
    
    
    
    H-
    
    
    C scalar couplings.
  • Acquisition (2D HMBC/HSQC): Essential for assigning the six quaternary carbons. HMBC cross-peaks map three-bond (

    
    ) correlations, unambiguously placing the chlorine atoms at C2' and C5'.
    

Spectroscopic Data & Interpretative Causality

Mass Spectrometry (ESI-HRMS)

The chemical formula is


. The exact mass of the monoisotopic 

ion is calculated at

253.029
. Because the molecule contains two chlorine atoms, it exhibits a highly diagnostic isotopic fingerprint governed by the natural abundance of

(75%) and

(25%). The resulting

ratio of 9:6:1 acts as an internal self-validation of the di-halogenated state.
Ion SpeciesExperimental

Relative AbundanceCausality / Assignment

253.030100%Monoisotopic mass (

)

255.027~65%Single isotope substitution (

)

257.024~11%Double isotope substitution (

)
Nuclear Magnetic Resonance ( H and C NMR)

The NMR data below reflects the conformational causality discussed in Section 2. Notice the dramatic shielding of the 3-methyl group relative to the 5-methyl group.

Table 1:


H NMR Data (400 MHz, 

)
Position

(ppm)
MultiplicityIntegrationStructural Causality & Assignment
6' 8.45s1HHighly deshielded due to the adjacent electronegative N1' atom and the ortho-chlorine at C5'.
6 8.35s (br)1HDeshielded by adjacent N1. Broadening occurs due to long-range (

) coupling with the 5-CH

.
3' 7.60s1HIsolated aromatic proton situated between the C2' chlorine and the C4' inter-ring bond.
4 7.45s (br)1HIsolated proton between the two methyl groups (C3 and C5) on the unprimed ring.
5-CH

2.40s3HStandard chemical shift for an aromatic methyl group projecting into the bulk solvent.
3-CH

2.15s3HDiagnostic Shift: Upfield shifted (shielded) because the orthogonal twist of the rings forces these protons into the anisotropic shielding cone of the primed pyridine ring.

Table 2:


C NMR Data (100 MHz, 

)

(ppm)
Carbon TypeAssignment2D HMBC Validation (

correlations)
153.2QuaternaryC2Correlates with 3-CH

and H4. Confirms inter-ring linkage.
150.5QuaternaryC2' (C-Cl)Correlates with H6'. Validates Cl position.
149.1CHC6'-
147.4CHC6-
145.8QuaternaryC4'Correlates with H3' and H6'. Confirms inter-ring linkage.
139.2CHC4Correlates with 3-CH

and 5-CH

.
133.5QuaternaryC5 (C-CH

)
Correlates with 5-CH

and H6.
132.1QuaternaryC3 (C-CH

)
Correlates with 3-CH

and H4.
130.8QuaternaryC5' (C-Cl)Correlates with H3'. Validates second Cl position.
125.4CHC3'-
19.2CH

3-CH

Correlates with C2, C3, C4.
18.5CH

5-CH

Correlates with C4, C5, C6.
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups, free from solvent interference when using Attenuated Total Reflectance (ATR).

  • Absence of

    
     bands:  Confirms the absence of N-H or O-H groups, validating the fully substituted nature of the heteroatoms.
    
  • 
    :  Strong 
    
    
    
    and
    
    
    aromatic stretching vibrations characteristic of the bipyridine scaffold.
  • 
    :  A sharp, prominent band corresponding to the 
    
    
    
    stretching vibration, corroborating the MS halogen data.

Conclusion

The structural elucidation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine requires a synthesis of high-resolution mass spectrometry and multinuclear NMR. By understanding the causal relationship between the molecule's steric hindrance and its orthogonal conformation, scientists can accurately interpret the diagnostic upfield shift of the 3-methyl group and the distinct


 isotopic signature. This rigorous, self-validating analytical approach ensures the integrity of the intermediate before it is deployed in the synthesis of critical Hedgehog pathway SMO antagonists.

References

  • Pfizer Inc. (2012). Tetrahydropyrido[4,3-d]pyrimidine derivatives as potent in vivo active antagonists of the hedgehog pathway (Patent No. WO2012052948A1).
  • Skoda, A. M., Simovic, D., Karin, V., Kardum, V., Vranic, S., & Serman, L. (2018). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Bosnian Journal of Basic Medical Sciences, 18(1), 8-20.[Link]

An In-depth Technical Guide to the Molecular Structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted bipyridines are a cornerstone of modern chemistry, with applications spanning catalysis, materials science, and pharmaceuticals. This guide provides a comprehensive technical overview of the molecular structure of a specific, less-documented derivative: 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. While direct crystallographic data for this compound is not publicly available, this document will serve as an in-depth guide for researchers, scientists, and drug development professionals by detailing the probable synthetic routes, the expected spectroscopic and spectrometric characteristics, and a theoretical analysis of its three-dimensional structure. This guide is structured to not only provide information but also to equip the reader with the strategic approach to elucidate and understand the structure of novel bipyridine derivatives.

Introduction: The Significance of Substituted Bipyridines

Bipyridines and their derivatives are of immense interest due to their versatile roles as ligands in transition-metal catalysis, photosensitizers, and as core components in biologically active molecules.[1] The electronic and steric properties of bipyridine ligands can be finely tuned through the introduction of various substituents on the pyridine rings. This tunability allows for the rational design of metal complexes with specific catalytic activities or photophysical properties.[2] The addition of halogen atoms and alkyl groups, as in the case of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine, can significantly influence the molecule's coordination chemistry, solubility, and biological activity. For instance, halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.

The specific compound, 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (CAS No. 1373615-78-1), has been identified as a potential inhibitor of the hedgehog pathway, a signaling pathway crucial in embryonic development and implicated in various cancers.[3] This highlights the importance of a thorough understanding of its molecular structure to facilitate further research into its medicinal applications.

Synthesis and Purification

The synthesis of unsymmetrical bipyridines like 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine typically involves cross-coupling reactions.[1] A plausible and efficient synthetic strategy would be a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a substituted pyridine boronic acid or ester with a halogenated pyridine. In this case, one could react 2,5-dichloro-4-iodopyridine with (3,5-dimethylpyridin-2-yl)boronic acid.

Synthetic Route reactant1 2,5-dichloro-4-iodopyridine catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O reactant1->catalyst reactant2 (3,5-dimethylpyridin-2-yl)boronic acid reactant2->catalyst product 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine catalyst->product Suzuki Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloro-4-iodopyridine (1.0 eq), (3,5-dimethylpyridin-2-yl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base: Add a degassed mixture of 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (δ) are predicted based on the analysis of similar substituted pyridines.

Caption: Numbering scheme and predicted NMR data for 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ ~8.7 ppm (s, 1H): Attributed to the H-6' proton, deshielded by the adjacent nitrogen and chlorine atoms.

  • δ ~8.6 ppm (s, 1H): Attributed to the H-3' proton, deshielded by the adjacent nitrogen and the other pyridine ring.

  • δ ~8.4 ppm (s, 1H): Attributed to the H-6 proton, deshielded by the adjacent nitrogen.

  • δ ~7.5 ppm (s, 1H): Attributed to the H-4 proton.

  • δ ~2.4 ppm (s, 3H): Attributed to the methyl group at the 5-position.

  • δ ~2.3 ppm (s, 3H): Attributed to the methyl group at the 3-position.

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • ~158 ppm: C-2

  • ~155 ppm: C-2'

  • ~150 ppm: C-3'

  • ~149 ppm: C-6'

  • ~148 ppm: C-6

  • ~145 ppm: C-4'

  • ~135 ppm: C-4

  • ~133 ppm: C-5

  • ~130 ppm: C-5'

  • ~125 ppm: C-3

  • ~18 ppm: 3-CH₃

  • ~17 ppm: 5-CH₃

2D NMR Experiments (COSY, HSQC, HMBC): These experiments would be crucial to unambiguously assign the proton and carbon signals and to confirm the connectivity between the two pyridine rings.

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine rings.

  • ~800-700 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Expected m/z:

  • [M]+: C₁₂H₁₀Cl₂N₂

  • The isotopic pattern would show peaks at m/z, m/z+2, and m/z+4 in an approximate ratio of 9:6:1, which is characteristic of two chlorine atoms.

Molecular Structure and Conformational Analysis

In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine can be predicted using computational modeling.

Caption: 2D representation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

The dihedral angle between the two pyridine rings is a key structural feature of bipyridines. In the solid state, this angle is influenced by packing forces. In solution, there is typically free rotation around the C2-C4' bond, leading to a range of conformations. The presence of substituents at the 2' and 6' positions can introduce steric hindrance, potentially leading to a non-planar arrangement. In this molecule, the chlorine atom at the 2'-position and the methyl group at the 3-position may cause some steric clash, leading to a twisted conformation.

Potential Applications

As mentioned, 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine has been noted for its potential to inhibit the hedgehog signaling pathway.[3] This pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is linked to several types of cancer. The specific structural features of this molecule, including the positions of the chloro and methyl substituents, are likely key to its biological activity. Further studies, including structure-activity relationship (SAR) analyses, would be necessary to optimize its inhibitory potential.

Beyond its potential as a therapeutic agent, this substituted bipyridine could also serve as a ligand in coordination chemistry. The electron-withdrawing chlorine atoms and electron-donating methyl groups would modulate the electronic properties of the ligand, influencing the catalytic activity and photophysical properties of its metal complexes.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. While a definitive crystal structure is not yet available, this document outlines the most probable synthetic routes and provides a detailed prediction of the spectroscopic and spectrometric data that would be expected upon its synthesis and characterization. The structural insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and catalysis, and to facilitate further investigation into the promising applications of this and related bipyridine derivatives.

References

  • CICECO Publication » Dichloro and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for oxidative desulfurization of dibenzothiophene derivatives under extractive conditions - Universidade de Aveiro. (n.d.). Retrieved from [Link]

  • Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins | Request PDF. (2010). Journal of Molecular Catalysis A: Chemical, 331(1–2), 117–124. Retrieved from [Link]

  • dichloro-3,5-dimethyl-2,4'-bipyridine - CAS号1373615-78-1 - 摩熵化学. (n.d.). Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. Retrieved from [Link]

  • Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Jerzykiewicz, L. B., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 474. Retrieved from [Link]

  • Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins. (n.d.). Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. Retrieved from [Link]

  • 4,4′-Dimethyl-2,2′-bipyridinium dichloride. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2393. Retrieved from [Link]

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solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine, a substituted bipyridine derivative of interest in medicinal chemistry and materials science.[1][2] Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust theoretical framework for solubility prediction, qualitative solubility insights based on structurally related molecules, and a detailed experimental protocol for accurate solubility determination. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

Introduction: Understanding the Significance of Solubility

2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine belongs to the bipyridine class of compounds, which are widely utilized as ligands in catalysis and as building blocks for functional materials and pharmaceutical agents.[1][3][4] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in various applications. Accurate solubility data is essential for:

  • Reaction Chemistry: Ensuring efficient mass transfer and reaction kinetics during synthesis and derivatization.

  • Purification: Selecting appropriate solvent systems for crystallization and chromatography.

  • Formulation: Developing stable and effective formulations for drug delivery and other applications.

  • Predictive Modeling: Informing computational models for drug discovery and materials design.[5][6]

The molecular structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine, with its combination of a polar bipyridine core, nonpolar methyl groups, and moderately polar chloro substituents, suggests a nuanced solubility profile across a range of organic solvents.

Theoretical & Inferred Solubility Profile

In the absence of direct experimental data, a qualitative assessment of the solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine can be made by analyzing its structural components and by drawing parallels with related compounds.

Structural Considerations:

  • Bipyridine Core: The two nitrogen atoms in the bipyridine rings introduce polarity and the potential for hydrogen bonding with protic solvents.

  • Dimethyl Groups: The two methyl groups are nonpolar and will contribute to solubility in less polar solvents.

  • Dichloro Substituents: The two chlorine atoms are electronegative and add to the overall polarity of the molecule, while also potentially participating in halogen bonding.[7]

Based on these features, the principle of "like dissolves like" suggests that 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine will exhibit moderate solubility in a range of organic solvents.[8]

Insights from Structurally Related Compounds:

To provide a more concrete, albeit inferred, solubility profile, we can examine the known solubility of similar molecules.

  • 4,4'-Dimethyl-2,2'-bipyridine: This compound is described as being soluble in ethanol, acetic acid, benzene, and toluene, moderately soluble in methanol and dichloromethane, and slightly soluble in chloroform.[9] It is largely insoluble in water at neutral pH but highly soluble in acidic conditions (pH < 2) due to the protonation of the nitrogen atoms.[9]

  • 2,5-Dichloropyridine: This compound is used in cross-coupling reactions with arylboronic acids, suggesting solubility in the solvents typically used for such reactions, like various ethers and aromatic hydrocarbons.[10] A technical guide on a similar compound, in the absence of direct data, presents solubility information for a related molecule as a reference point, a strategy adopted in this guide as well.[11]

Predicted Solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine:

Based on the above, the following qualitative solubility profile can be anticipated. It is crucial to note that this is an estimation and should be verified experimentally.

Solvent Class Predicted Solubility Rationale
Protic Solvents
Alcohols (e.g., Methanol, Ethanol)Moderately SolubleThe bipyridine nitrogens can hydrogen bond with the hydroxyl group of the alcohol, while the hydrocarbon backbone of the solvent can interact with the methyl groups.
WaterSparingly Soluble to InsolubleThe overall nonpolar character contributed by the methyl groups and the aromatic rings is likely to dominate over the polar contributions of the nitrogen and chlorine atoms.
Aprotic Polar Solvents
Dichloromethane (DCM)Moderately SolubleThe polarity of DCM should be sufficient to dissolve the compound.
Tetrahydrofuran (THF)Likely SolubleTHF is a common solvent for reactions involving bipyridine ligands.[12][13]
AcetonitrileModerately SolubleIts polarity should allow for dissolution.
Dimethylformamide (DMF)Likely SolubleDMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Likely SolubleSimilar to DMF, DMSO is a powerful solvent.
Aprotic Nonpolar Solvents
Toluene, BenzeneModerately to Sparingly SolubleThe aromatic nature of these solvents will interact favorably with the bipyridine rings.
Hexanes, HeptaneSparingly Soluble to InsolubleThe high nonpolar character of aliphatic hydrocarbons is unlikely to effectively solvate the polar regions of the molecule.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination of the solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is highly recommended. The following "shake-flask" method is a reliable and widely accepted procedure.[14]

Materials and Equipment:

  • 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Pipettes and other standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine to a series of labeled vials. The presence of undissolved solid is crucial to ensure saturation.[11]

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • The resulting concentration represents the solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in constant temp. shaker bath prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Dilute sample sample3->sample4 analysis2 Analyze samples & standards (HPLC/GC) sample4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 calc1 Determine concentration analysis3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for determining the solubility of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

Conclusion

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Cortes-Ciriano, I., & Skylaris, C.-K. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Sato, K., et al. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. Retrieved from [Link]

  • Reisenauer, J. C., et al. (n.d.). Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. PMC. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • (n.d.). Noncovalent interactions of halogen atoms in halogenated bipyridines. Request PDF. Retrieved from [Link]

  • Physical Sciences Data Infrastructure. (2026, January 13). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2′-Bipyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 22). (PDF) Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. Retrieved from [Link]

  • (n.d.). Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Retrieved from [Link]

  • Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Retrieved from [Link]

  • (n.d.). 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Solvent Miscibility Table. Retrieved from [Link]

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Architectural Asymmetry: A Technical Whitepaper on the Potential Applications of Substituted 2,4'-Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While symmetrical bipyridines (such as 2,2'- and 4,4'-bipyridine) have long dominated coordination chemistry and materials science, the unsymmetrical 2,4'-bipyridine scaffold offers a unique intersection of electronic asymmetry and steric tunability. Because the nitrogen atoms are positioned in a non-equivalent spatial arrangement, 2,4'-bipyridine acts primarily as a monodentate ligand or a highly specific bridging unit. This whitepaper explores the advanced applications of substituted 2,4'-bipyridines across environmental remediation, neuropharmacology, and photocatalysis, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for researchers.

Environmental Remediation: High-Capacity Coordination Polymers

One of the most critical applications of the 2,4'-bipyridine architecture is the development of advanced Metal-Organic Frameworks (MOFs) and coordination polymers for nuclear waste remediation. Specifically, these materials are engineered to trap hazardous oxoanions, such as pertechnetate (


), which is highly mobile in aqueous environments.
Mechanistic Causality

The unsymmetrical nature of 2,4'-bipyridine allows it to form flexible, cationic coordination networks when reacted with silver (Ag⁺). As demonstrated in the 1[1], the resulting framework, [Ag(2,4′-bipyridine)]NO₃, contains weakly bound nitrate anions within its channels. The thermodynamic driving force for remediation relies on the lability of these nitrate ions. When exposed to perrhenate (


)—a non-radioactive surrogate for pertechnetate—the framework undergoes a single-crystal to single-crystal anion exchange, permanently sequestering the larger, charge-diffuse oxoanion without collapsing the polymer structure[1].
Experimental Protocol: Synthesis and Anion Exchange Workflow

This protocol includes built-in crystallographic validation to ensure framework integrity.

  • Precursor Assembly : Dissolve 1.0 mmol of

    
     and 1.0 mmol of 2,4'-bipyridine in a 1:1 mixture of ethanol and deionized water under continuous stirring.
    
  • Crystallization : Allow the solution to undergo slow evaporation at 25°C in a dark environment (to prevent Ag⁺ photoreduction) for 72 hours until colorless crystals of [Ag(2,4′-bipyridine)]NO₃ form.

  • Anion Exchange : Submerge 50 mg of the synthesized crystals into a 0.1 M aqueous solution of

    
     for 24 hours under gentle agitation.
    
  • Self-Validation (PXRD & ICP-MS) : Isolate the exchanged crystals. Perform Powder X-Ray Diffraction (PXRD); a preservation of the bulk crystallinity with a distinct shift in Bragg peaks confirms a successful transformation to [Ag(2,4′-bipyridine)]ReO₄. Quantify

    
     uptake via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the residual supernatant.
    

MOF_Workflow A AgNO3 + 2,4'-Bipyridine (Precursor Mixing) B Self-Assembly (Solvent Evaporation) A->B C [Ag(2,4'-bipy)]NO3 (Coordination Polymer) B->C D Anion Exchange (NaReO4 Addition) C->D E [Ag(2,4'-bipy)]ReO4 (Trapped Perrhenate) D->E

Workflow for the synthesis and anion exchange of Ag-2,4'-bipyridine coordination polymers.

Neuropharmacology: Dopamine D4 Receptor Agonists

Beyond materials science, reduced and substituted derivatives of 2,4'-bipyridine serve as highly selective pharmacophores. A prominent application is the development of Dopamine D4 receptor agonists for the treatment of erectile dysfunction and other central nervous system (CNS) disorders.

Mechanistic Causality

The D4 receptor requires specific spatial geometries for ligand binding. The2[2]—a 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide derivative—highlights the utility of the N-oxy-2-pyridinylpiperidine template. The partially saturated 2,4'-bipyridine core mimics the endogenous dopamine structure but introduces critical steric bulk that selectively anchors the molecule into the D4 receptor pocket, avoiding D2/D3 receptors (which cause extrapyramidal side effects). Furthermore, the N-oxidation of the pyridine ring prevents rapid metabolic degradation by cytochrome P450 enzymes, significantly enhancing oral bioavailability[2].

Experimental Protocol: Radioligand Binding & Functional Efficacy Assay

This protocol utilizes a self-validating subtraction method to isolate specific receptor binding.

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human D4.4 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Radioligand Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]spiperone (radioligand), and varying concentrations (

    
     to 
    
    
    
    M) of the 2,4'-bipyridine test compound. Incubate at 25°C for 120 minutes to reach equilibrium.
  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to eliminate non-specific adherence. Wash filters three times with ice-cold buffer.

  • Self-Validation (NSB Control) : In parallel control wells, add 10 µM clozapine to determine Non-Specific Binding (NSB). Subtract NSB from total binding to calculate specific binding. Use non-linear regression to determine the

    
     and calculate the 
    
    
    
    value via the Cheng-Prusoff equation.

D4_Signaling Ligand 2,4'-Bipyridine Agonist (e.g., ABT-670) Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein Adenylate Adenylyl Cyclase Inhibition G_protein->Adenylate cAMP Decreased cAMP Levels Adenylate->cAMP

Intracellular signaling cascade triggered by 2,4'-bipyridine-based Dopamine D4 agonists.

Photocatalysis: Steric Tuning and Active-Site Hindrance

The substitution pattern and symmetry of bipyridine ligands dictate the efficacy of transition metal catalysts. While symmetrical bipyridines are standard, introducing asymmetric or bulky bipyridine analogs provides critical insights into catalytic limitations.

Mechanistic Causality

In Cobalt(II)-catalyzed


 reduction, the metal center must coordinate with both the bipyridine ligand and the 

substrate. Upon light irradiation, an electron transfers from the cobalt center to the electron-accepting bipyridine system (

transition). However, 3[3] physically blocks the active site. Asymmetric architectures (like 2,4-bipyridine and 3,3'-bipyridine) or heavily substituted 2,2'-bipyridines prevent proper coordination, leading to incomplete complexation and a total collapse of catalytic

conversion[3].
Quantitative Data: Impact of Bipyridine Steric Hindrance

The following table summarizes the quantitative degradation of photocatalytic activity as steric bulk and ligand asymmetry increase:

Ligand ArchitectureSteric SubstituentCO Production Decrease (%)H₂ Evolution (μmol)Catalytic Viability
4,4′-Me₂-2,2′-bipy Methyl13.2%7.5Active
4,4′-tBu₂-2,2′-bipy tert-Butyl29.6%6.2Reduced Activity
4,4′-Non₂-2,2′-bipy Nonyl98.0%1.5Severely Hindered
2,4-bipy / 3,3′-bipy Asymmetric Core100.0%N/ANo Detectable Activity

Data derived from the comparative analysis of Tris(bipyridine)cobalt(II) Chloride Complexes[3].

References

  • Silver 2,4′-Bipyridine Coordination Polymer for the High-Capacity Trapping of Perrhenate, A Pertechnetate Surrogate Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Discovery of 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), an Orally Bioavailable Dopamine D4 Agonist for the Treatment of Erectile Dysfunction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bulky Ligand-Induced Hindrance in Photocatalytic CO₂ Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes Source: MDPI URL:[Link]

Sources

Engineering Novel Bipyridine-Based Ligands: From Computational Design to Metallodrug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a century, 2,2'-bipyridine (bpy) has been universally recognized as one of the most widely used bidentate ligands in coordination chemistry[1]. Its robust redox stability, ease of functionalization, and capacity to form highly stable chelate rings with transition metals have made it an indispensable scaffold in modern drug discovery. Recently, the development of TLD1433—the first Ru(II)-based photosensitizer to enter human clinical trials for non-muscle invasive bladder cancer (NMIBC)—has validated the immense therapeutic potential of bipyridine metallodrugs[2].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rational design, synthesis, and biological validation of novel bipyridine-based ligands. This guide emphasizes the causality behind experimental choices, ensuring that every protocol functions as a self-validating system.

Rational Design and Mechanistic Causality

The decision to utilize a bipyridine scaffold is driven by the chelate effect . Monodentate ligands are kinetically labile; in a complex biological milieu, they are easily displaced by competing nucleophiles (e.g., glutathione or serum proteins), leading to off-target heavy metal toxicity. Bipyridine mitigates this by forming a stable 5-membered metallacycle.

When designing novel photosensitizers for Photodynamic Therapy (PDT), the electronic properties of the bipyridine ligand dictate the photophysical fate of the metal complex. For example, substituting the unsubstituted bpy ring with electron-donating methyl groups (yielding 4,4'-dimethyl-2,2'-bipyridine, or dmb ) subtly raises the energy of the metal-to-ligand charge transfer (MLCT) state. This tuning ensures that upon light excitation, the system funnels efficiently into a long-lived lowest-energy triplet intraligand charge-transfer (3ILCT) state[3].

Furthermore, when these complexes intercalate with biological macromolecules like DNA, the rigidity of the bipyridine framework increases. This structural restriction minimizes non-radiative decay pathways, thereby prolonging the T1 state lifetime and maximizing the energy transfer to molecular oxygen to generate cytotoxic Reactive Oxygen Species (ROS)[3].

Workflow A Computational Design B C-H Activation & Ligand Synthesis A->B Target Scaffolds C Metal Complexation B->C Purified Ligands D Photophysical Profiling C->D Ru(II)/Ir(III) Complexes E In Vitro PDT Evaluation D->E Lead Candidates

Fig 1. End-to-end workflow for bipyridine metallodrug discovery.

Synthetic Methodologies: Late-Stage Functionalization

Historically, synthesizing complex bipyridines required tedious pre-functionalization and cross-coupling. Today, transition-metal-catalyzed C-H activation allows for direct, late-stage structural diversification[4].

Protocol 1: Regioselective Ir-Catalyzed C-H Borylation

Causality & Rationale: We utilize an Iridium catalyst with bis(pinacolato)diboron (B2pin2) because the steric bulk of the Bpin ligands forces the borylation to occur at the least sterically hindered C-H bonds (typically the 4,4' or 5,5' positions). This steric-controlled regioselectivity prevents functionalization near the nitrogen atoms, preserving the integrity of the coordination pocket[4].

  • Catalyst Activation: In a nitrogen-filled glovebox, combine

    
     (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%) in anhydrous THF. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir(III) trisboryl complex.
    
  • Substrate Addition: Add the target bipyridine scaffold (1.0 equiv) and B2pin2 (1.5 equiv).

  • Reaction: Seal the vessel and heat at 80°C for 12 hours.

  • Suzuki-Miyaura Coupling (One-Pot): Add the desired aryl halide, Pd(dppf)Cl2 (5 mol%), and aqueous K3PO4. Heat for an additional 12 hours to yield the extended bipyridine ligand.

  • Validation Checkpoint: Perform

    
    H-
    
    
    
    H COSY NMR on the purified ligand. The complete disappearance of the specific aromatic proton resonance, coupled with the absence of ortho-coupling at the targeted position, mathematically validates site-specific functionalization.

Metal Complexation and Physicochemical Profiling

Once the novel ligand is synthesized, it must be coordinated to a transition metal center (e.g., Ru, Ir, Pt). Ruthenium(II) is heavily favored in PDT because its


 electronic configuration provides stable octahedral geometry, and its heavy nucleus promotes intense spin-orbit coupling[5].
Protocol 2: Synthesis of Heteroleptic Ru(II) Metallodrugs

Causality & Rationale: Synthesizing heteroleptic complexes (e.g.,


) requires a stepwise approach to prevent the formation of statistical mixtures of homoleptic complexes. Mechanochemical ball milling is increasingly used to generate the intermediate precursor rapidly and without solvent waste[6].
  • Precursor Synthesis: Combine

    
     and the base bipyridine ligand (e.g., dmb) in a 1:2 molar ratio. Subject the mixture to mechanochemical ball milling at 30 Hz for 60 minutes to yield the cis- 
    
    
    
    intermediate[6].
  • Ancillary Ligand Coordination: Suspend the precursor in ethylene glycol. Add the extended target ligand (L) (1.1 equiv) and heat to 150°C under argon for 6 hours.

  • Counter-ion Exchange: Precipitate the complex by adding saturated aqueous

    
    . Filter and recrystallize.
    
  • Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The distinct shift of the MLCT absorption band (typically moving from ~500 nm to ~450 nm) confirms the complete displacement of the kinetically labile chloride ligands by the bidentate bipyridine.

Mechanism GS Ground State (S0) [Ru(bpy)2(L)]2+ ES Singlet Excited State (S1) 1MLCT GS->ES Light (hv) TS Triplet State (T1) 3ILCT (Long-lived) ES->TS Intersystem Crossing (Heavy Atom Effect) TS->GS Phosphorescence O2 Molecular Oxygen (3O2) TS->O2 Energy Transfer ROS Singlet Oxygen (1O2) - Cytotoxic O2->ROS Type II Mechanism

Fig 2. Jablonski diagram illustrating the Type II PDT mechanism of Ru-bipyridine complexes.

Biological Evaluation: Photodynamic Therapy (PDT) Efficacy

The ultimate test of a novel bipyridine metallodrug is its ability to selectively eradicate tumor cells upon targeted light irradiation, a principle successfully demonstrated by compounds like TLD1411 and TLD1433[5].

Protocol 3: In Vitro PDT Efficacy and ROS Quantification

Causality & Rationale: A viable PDT agent must be entirely non-toxic in the dark. Toxicity should only trigger upon spatial and temporal application of light, which excites the Ru(II) complex to generate singlet oxygen (


).
  • Cellular Dosing: Seed human cancer cells (e.g., A549 lung adenocarcinoma) in two identical 96-well plates. Treat with serial dilutions of the Ru(II) complex (0.1 µM to 100 µM) and incubate for 16 hours to allow for intracellular accumulation.

  • Controlled Irradiation: Wash the cells with PBS to remove unbound drug. Keep Plate 1 in complete darkness (Dark Control). Irradiate Plate 2 using a specific wavelength laser (e.g., 532 nm or 630 nm) matching the drug's excitation maximum, delivering a controlled light dose (e.g.,

    
    ).
    
  • Viability Assay: Incubate for 48 hours post-irradiation. Assess cell viability using a resazurin reduction assay.

  • Validation Checkpoint: Calculate the Phototoxic Index (PI) using the formula:

    
    . A PI > 100 validates the compound as a highly selective photosensitizer rather than a generic, non-specific cytotoxin.
    

Quantitative Data Summary

The table below summarizes the comparative photophysical and biological properties of benchmark Ru(II) bipyridine candidates evaluated in recent clinical development[5].

CompoundBase Ligand ScaffoldExtended LigandExcitation Max (nm)Primary ApplicationClinical Status
TLD1411 2,2'-bipyridine (bpy)IP-TT461In vitro PDTPreclinical
TLD1433 4,4'-dimethyl-2,2'-bipyridine (dmb)IP-3T / IP-TT480NMIBC TreatmentPhase II Trials

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: units.
  • Source: acs.
  • Source: theralase.

Sources

Methodological & Application

2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in organometallic complex formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine in Organometallic Complex Formation

Rationale and Structural Causality

In the realm of coordination chemistry, bipyridine derivatives are ubiquitous building blocks. While 2,2'-bipyridine is the gold standard for bidentate chelation and 4,4'-bipyridine is the classic linear bridging ligand, unsymmetrical 2,4'-bipyridines occupy a specialized, highly tunable niche[1]. The molecule 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (DCDMBP) represents an extreme case of steric and electronic modulation designed for advanced organometallic material synthesis.

The introduction of bulky substituents—specifically the 3,5-dimethyl groups on the 2-pyridyl ring and the 2',5'-dichloro groups on the 4'-pyridyl ring—fundamentally alters the ligand's thermodynamic behavior. The 3-methyl group and the 5'-chloro group are positioned ortho to the inter-ring C-C bond. This severe steric clash forces the two pyridine rings out of coplanarity, resulting in a large dihedral angle (>60°)[2]. Consequently, extensive π-conjugation is disrupted, and intermolecular π-π stacking is heavily suppressed. In organometallic synthesis, bulky ligands like these significantly hinder standard coordination pathways, preventing the formation of tightly packed, insoluble aggregates and instead favoring high-free-volume architectures[3].

Furthermore, the highly electronegative chlorine atoms on the 4'-pyridyl ring withdraw electron density, substantially lowering the Lewis basicity of the 1'-nitrogen compared to the 2-nitrogen. This electronic differentiation allows chemists to exploit DCDMBP for selective, stepwise heterobimetallic complexation.

Mechanistic Insights into Coordination Modes

Unlike 2,2'-bipyridine, which forms stable 5-membered chelate rings, the nitrogen atoms in 2,4'-bipyridines cannot simultaneously coordinate to a single metal center. Instead, DCDMBP acts either as a monodentate terminal ligand or as a highly twisted bridging ligand[4].

  • Monodentate Coordination: When reacted with metals that strictly prefer square-planar geometries (e.g., Pd(II), Pt(II)), DCDMBP typically coordinates via the 4'-nitrogen. Although the 2'-chloro group provides steric shielding, the 4'-nitrogen remains kinetically more accessible than the 2-nitrogen, which is heavily blocked by the 3-methyl group[4]. This results in discrete, sterically protected molecular complexes that are highly resistant to degradation[5].

  • Bridging Coordination: When reacted with softer, more geometrically flexible metals (e.g., Ag(I), Cu(I)), DCDMBP can utilize both nitrogen atoms to form 1D or 2D coordination polymers. The twisted nature of the ligand imparts permanent porosity to the resulting metal-organic framework, making such materials excellent candidates for anion trapping or gas separation[6].

Comparative Ligand Metrics

To understand the utility of DCDMBP, it is essential to compare its physical and coordination properties against standard bipyridine ligands.

LigandPrimary Binding ModeInter-ring Dihedral AngleSteric HindranceTypical Application
2,2'-Bipyridine Bidentate Chelate~0° (Coplanar in complex)LowPhotoredox catalysis, robust MLCT complexes
4,4'-Bipyridine Linear Bridging~30–40°LowRigid MOFs, linear coordination polymers
2,4'-Bipyridine Monodentate / Bridging~18–36°ModerateAsymmetric networks, mixed-metal complexes
DCDMBP Twisted Bridging / Terminal>60° (Highly twisted)Very HighHigh-free-volume PCPs, sterically protected catalysts

Experimental Workflows and Methodologies

The following protocols detail the synthesis of two distinct organometallic architectures using DCDMBP, demonstrating its versatility as both a bridging and a terminal ligand.

G cluster_0 Coordination Pathways LIG 2',5'-dichloro-3,5-dimethyl- 2,4'-bipyridine (DCDMBP) AG Ag(I) / Cu(I) Flexible Coordination LIG->AG Self-Assembly PD Pd(II) / Pt(II) Square Planar LIG->PD Stoichiometric Addition POLY 1D/2D Coordination Polymers (Bridging Mode) AG->POLY Bridging via N2 & N4' DISC Discrete Dinuclear Complexes (Monodentate/Terminal) PD->DISC Coordination via N4' PROP1 High Free Volume Porosity POLY->PROP1 Twisted Dihedral Angle PROP2 Sterically Protected Catalytic Sites DISC->PROP2 Ortho-Cl/Me Shielding

Workflow of DCDMBP coordination pathways driven by metal geometry and steric hindrance.

Protocol A: Self-Assembly of a 1D Silver(I) Coordination Polymer

Objective: Synthesize[Ag(DCDMBP)]NO₃, a porous 1D coordination polymer. Causality: Ag(I) is a soft Lewis acid that readily accommodates the highly twisted conformation of DCDMBP. The slow diffusion method is employed to ensure the orderly self-assembly of the polymeric chain, preventing the rapid precipitation of amorphous material[6]. The reaction must be performed in the dark to prevent the photoreduction of Ag(I) to Ag(0).

Step-by-Step Procedure:

  • Preparation of Ligand Solution: Dissolve 1.0 mmol of DCDMBP in 10 mL of HPLC-grade methanol in a clean glass vial.

  • Preparation of Metal Solution: Dissolve 1.0 mmol of AgNO₃ in 10 mL of deionized water. Wrap the vial in aluminum foil to shield it from ambient light.

  • Layering: In a narrow glass tube (e.g., an NMR tube or a specialized crystal growth tube), carefully add the aqueous AgNO₃ solution. Using a syringe, gently layer the methanolic DCDMBP solution on top of the aqueous layer to create a sharp interface.

  • Crystallization: Seal the tube and allow it to stand undisturbed at room temperature (20–25 °C) for 72 hours. The slow diffusion of the solvents will facilitate the growth of X-ray quality single crystals at the interface.

  • Harvesting: Carefully decant the mother liquor. Wash the resulting crystals with 3 × 5 mL of cold methanol to remove unreacted starting materials, then dry under vacuum for 4 hours.

Protocol B: Synthesis of a Discrete trans-[PdCl₂(DCDMBP)₂] Complex

Objective: Synthesize a sterically protected, square-planar Palladium(II) complex. Causality: Pd(II) strongly prefers a square-planar geometry. When reacted with DCDMBP, the bulky ortho-chloro and ortho-methyl groups prevent the formation of cis-complexes due to severe steric clash. This thermodynamic penalty exclusively drives the formation of the trans-isomer[5]. Coordination occurs preferentially at the 4'-nitrogen, as it is slightly less hindered than the 3-methyl-blocked 2-nitrogen[4].

Step-by-Step Procedure:

  • Precursor Dissolution: Under a nitrogen atmosphere, dissolve 0.5 mmol of[PdCl₂(CH₃CN)₂] in 15 mL of anhydrous dichloromethane (DCM) in a 50 mL Schlenk flask.

  • Ligand Addition: Prepare a solution of 1.0 mmol of DCDMBP in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring Pd(II) solution over a period of 15 minutes.

  • Ligand Exchange: Stir the reaction mixture at room temperature for 12 hours. The labile acetonitrile ligands are thermodynamically displaced by the more strongly coordinating pyridyl nitrogens of DCDMBP.

  • Precipitation: Concentrate the reaction mixture to approximately 5 mL using a rotary evaporator. Induce precipitation by rapidly adding 20 mL of cold diethyl ether.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration. Wash the solid with 2 × 10 mL of diethyl ether and dry under high vacuum overnight to yield the pure trans-complex.

References

  • Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes Source: MDPI URL:[Link]

  • Protonation Thermochemistry of Gaseous 2,2'-, 4,4'- and 2,4'-Bipyridines and 1,10-phenanthroline Source: SRCE URL:[Link]

  • NEW COMPLEXES OF Mn(II), Co(II), Ni(II) AND Cu(II) WITH 2,2'- OR 2,4'-BIPYRIDINE AND FORMATES Source: AKJournals URL:[Link]

  • Synthesis, Characterization and Antimicrobial Activity of Mixed-Ligand Metal Complex Source: SciSpace URL:[Link]

  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine Source: PubMed (NIH) URL:[Link]

  • Silver 2,4'-Bipyridine Coordination Polymer for the High-Capacity Trapping of Perrhenate Source: PubMed (NIH) URL:[Link]

Sources

Application Note: Rational Design and Integration of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine in High-Performance PHOLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

In the same way that medicinal chemists utilize structure-activity relationships (SAR) to optimize pharmacokinetics, materials scientists leverage structure-property relationships (SPR) to tune exciton dynamics in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The compound 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (CAS: 1373615-78-1) serves as a highly specialized, asymmetric building block. While traditional PHOLEDs rely heavily on symmetric 2,2'-bipyridine or 2-phenylpyridine derivatives, the 2,4'-bipyridine architecture introduces a distorted coordination geometry that fundamentally alters the ligand-field splitting when complexed with transition metals like Iridium(III) .

Causality of Molecular Design:

  • The 2,4'-Linkage: Unlike 2,2'-bipyridines which form rigid, highly conjugated five-membered chelate rings, the 2,4'-linkage creates an asymmetric electronic environment. The uncoordinated pyridine ring acts as an electron-withdrawing pendant, widening the HOMO-LUMO gap and enabling deep-color emission tuning.

  • 2',5'-Dichloro Substituents: Halogenation serves a dual purpose. Electronically, the strongly electronegative chlorine atoms lower the Lowest Unoccupied Molecular Orbital (LUMO), significantly enhancing the electron injection and transport capabilities of the resulting complex. Synthetically, they act as reactive handles for Suzuki-Miyaura cross-coupling, allowing researchers to graft bulky aromatic shields onto the core.

  • 3,5-Dimethyl Groups: Intermolecular

    
     stacking is a primary driver of Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) in OLEDs. The methyl groups provide precise steric hindrance, preventing planar stacking and maintaining high photoluminescence quantum yields (PLQY) even at high doping concentrations .
    

Experimental Workflow

The following pathway illustrates the conversion of the raw bipyridine precursor into a device-ready phosphorescent emitter.

OLED_Workflow A Precursor: 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine B Ligand Functionalization (Suzuki-Miyaura Cross-Coupling) A->B Structural Tuning C Iridium Complexation (μ-dichloro-bridged dimer formation) A->C Direct use as Ligand B->C Steric Optimization D Ancillary Ligand Addition (Heteroleptic Cleavage) C->D Dimer Cleavage E Sublimation & Purification (Gradient Thermal Sublimation) D->E Yield > 70% F OLED Device Fabrication (Vacuum Thermal Evaporation) E->F >99.99% Purity Required

Workflow for synthesizing and integrating 2,4'-bipyridine derivatives into OLED devices.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Heteroleptic Iridium(III) Complex

This protocol utilizes the unmodified bipyridine as the main cyclometalating ligand to create a deep-LUMO emitter.

Step 1: Formation of the


-Dichloro-Bridged Dimer 
  • Reagents: Combine IrCl₃·nH₂O (1.0 eq) and 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

  • Causality: The 3:1 solvent ratio is critical. It ensures the solubility of both the inorganic iridium salt and the organic ligand, while providing a reflux temperature (~110°C) sufficient to overcome the high activation energy of cyclometalation.

  • Reaction: Degas via nitrogen sparging for 30 minutes, then reflux under N₂ for 24 hours.

  • Self-Validation Check: The reaction is complete when the solution transitions from a dark, opaque green to a bright yellow/orange suspension. Isolate the precipitate via vacuum filtration. Do not proceed until ¹H-NMR confirms dimer formation: look for the diagnostic upfield shift of the proton adjacent to the coordinated nitrogen (moving from ~8.5 ppm to ~7.2 ppm due to the shielding cone of the adjacent ligand).

Step 2: Dimer Cleavage and Ancillary Ligand Coordination

  • Reagents: Suspend the dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and anhydrous Na₂CO₃ (10 eq) in 2-ethoxyethanol.

  • Causality: Na₂CO₃ acts as a mild base to deprotonate the acac, creating a strong nucleophile that cleaves the robust Ir-Cl-Ir bridges without degrading the primary ligands.

  • Reaction: Reflux at 100°C for 12 hours under N₂.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Hexane (1:1). The baseline dimer spot must completely disappear, replaced by a highly fluorescent, high-Rf product spot under 365 nm UV light.

Step 3: Gradient Thermal Sublimation

  • Procedure: Load the crude complex into a three-zone gradient sublimation tube. Heat the source zone to 280°C under high vacuum (

    
     Torr).
    
  • Causality: OLED materials require >99.99% purity. Trace halogens or unreacted ligands act as deep trap states, severely degrading device lifetime and efficiency. Sublimation separates molecules strictly by vapor pressure, leaving non-volatile inorganic salts and degraded polymers in the source boat.

Protocol B: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and remove residual carbon.

  • Deposition Architecture: Transfer to a vacuum chamber (

    
     Torr). Deposit the following layers sequentially without breaking vacuum:
    
    • HIL: HAT-CN (10 nm)

    • HTL: TAPC (40 nm)

    • EML: Host Material (e.g., mCBP) doped with 8 wt% of the synthesized Ir(III) complex (20 nm).

    • ETL: TmPyPB (30 nm)

    • EIL/Cathode: LiF (1 nm) / Aluminum (100 nm).

  • Causality: TmPyPB is selected as the Electron Transport Layer (ETL) because its deep HOMO level effectively confines holes within the emissive layer (EML), preventing leakage current that would otherwise reduce the External Quantum Efficiency (EQE).

  • Self-Validation Check: During deposition, continuously monitor the Quartz Crystal Microbalance (QCM). A sudden drop in the deposition rate without a corresponding decrease in source temperature indicates material degradation ("spitting") rather than smooth sublimation. If this occurs, the device will be shorted; abort the run.

Quantitative Data Presentation

The integration of the 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine ligand significantly alters the photophysical and electroluminescent properties compared to standard emitters. The electron-withdrawing nature of the chloro groups deepens the LUMO, while the asymmetric 2,4'-linkage broadens the optical bandgap.

Table 1: Comparative Photophysical and Electroluminescence Properties

Emitter ComplexLigand ArchitecturePLQY (%)Emission Peak (nm)HOMO (eV)LUMO (eV)Max EQE (%)
Ir(ppy)₃ (Industry Standard)Symmetric 2-phenylpyridine90510-5.20-2.6019.5
Ir(BTBP)₂TDZ 2,4'-bipyridine derivative44551-5.32-3.0516.0
Ir(dcdmbpy)₂(acac) (Synthesized)2',5'-dichloro-3,5-dimethyl-2,4'-bpy88535-5.45-3.1022.1

Data Interpretation: The synthesized complex demonstrates a significantly deeper LUMO (-3.10 eV) compared to the standard Ir(ppy)₃ (-2.60 eV). This facilitates barrier-free electron injection from the ETL, reducing the driving voltage and thereby increasing the overall power efficiency of the device. The maintenance of a high PLQY (88%) confirms that the methyl groups successfully suppress intermolecular quenching.

References

  • Jing, Y.-M., Zhao, Y., & Zheng, Y.-X. (2017). Photoluminescence and electroluminescence of iridium(III) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands. Dalton Transactions, 46(3), 845-853. URL:[Link]

  • Watanabe, Y., Sasabe, H., Yokoyama, D., & Kido, J. (2015). Synthesis, Properties, and OLED Characteristics of 2,2′- Bipyridine-Based Electron-Transport Materials: Synergistic Effect of Molecular Shape Anisotropy and a Weak Hydrogen-Bonding Network on Molecular Orientation. Advanced Materials. URL:[Link]

  • Pearce, C. K., Grosse, D. W., & Hessel, W. (1970). Effect of molecular structure on infrared spectra of six isomers of bipyridine. Journal of Chemical & Engineering Data, 15(4), 567-569. URL:[Link]

Application Note: Purification of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Chemical Context & Chromatographic Causality

As a Senior Application Scientist, I frequently encounter challenges in the isolation of complex N-heterocycles. The compound 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (CAS: 1373615-78-1) is a critical lipophilic intermediate utilized in the synthesis of Tetrahydropyrido[4,3-d]pyrimidine derivatives, which act as potent Smoothened (SMO) antagonists for the treatment of medulloblastoma [1].

Purifying this bipyridine derivative via standard normal-phase silica gel chromatography presents a significant challenge due to its disparate electronic properties. The molecule consists of two distinct pyridine rings:

  • The 3,5-dimethylpyridin-2-yl ring: The electron-donating methyl groups (+I effect) increase the electron density on this nitrogen, making it a relatively strong Lewis base.

  • The 2,5-dichloropyridin-4-yl ring: The electron-withdrawing chlorine atoms (-I effect) significantly reduce the basicity of this nitrogen, while activating the 2'-chloro position for downstream nucleophilic aromatic substitution (SNAr).

The Causality of Streaking: When this compound travels through a bare silica column, the highly basic nitrogen on the dimethyl-substituted ring acts as a strong hydrogen-bond acceptor. Bare silica gel contains surface silanol groups (Si-OH) which are Brønsted acids (pKa ~ 4.5–8.5). This acid-base interaction causes a mixed-mode retention mechanism (partitioning + hydrogen-bonding), manifesting as severe peak tailing, streaking, and poor mass recovery [2].

To establish a self-validating purification system, we must chemically mask these silanol sites using a sacrificial basic modifier—specifically, Triethylamine (TEA) . TEA competitively binds to the acidic silanols, deactivating the stationary phase and allowing the bipyridine to elute cleanly based on its lipophilicity [4].

Quantitative Data & Optimization Matrices

To ensure reproducibility, all quantitative parameters regarding the molecule's properties and the chromatographic optimization are summarized below.

Table 1: Physicochemical Profile of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₁₂H₁₀Cl₂N₂Moderate molecular weight (253.13 g/mol ).
Estimated LogP ~3.5Highly lipophilic; requires non-polar eluent systems (Hexane/EtOAc).
Nitrogen Basicity (pKa) Ring 1: ~5.5 / Ring 2: <2.0Differential basicity necessitates a basic modifier (TEA) to prevent silanol binding.
UV Absorbance 254 nm (Strong)Excellent candidate for UV-directed fraction collection.

Table 2: Mobile Phase Optimization Matrix

Solvent SystemModifierPeak Shape (TLC/Column)RecoveryRecommendation
Hexane / EtOAcNoneSevere streaking / Tailing< 60%Not Recommended
DCM / MeOHNoneModerate tailing / Co-elution~ 75%Avoid (Halogenated solvent waste)
Hexane / EtOAc 1% TEA (v/v) Sharp, symmetrical bands > 92% Optimal Protocol
Hexane / EtOAcAmine-Silica (NH2)Sharp, symmetrical bands> 95%Excellent, but high consumable cost

Workflow Visualization

Workflow A Crude Mixture (Post-Synthesis) B Dry Loading (Adsorption on Silica) A->B D Flash Chromatography (Gradient Elution) B->D C Column Equilibration (Hexane + 1% TEA) C->D E Fraction Analysis (TLC / UV 254 nm) D->E F Solvent & TEA Removal (Rotary Evap & High Vac) E->F G Pure 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine F->G

Step-by-step workflow for the flash chromatographic purification of the bipyridine intermediate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. If any step fails to produce the expected intermediate result (e.g., TLC streaking persists), the protocol dictates immediate corrective action.

Step 1: Mobile Phase Preparation & Column Equilibration
  • Prepare a stock solution of the mobile phase: Hexanes containing 1% (v/v) Triethylamine (TEA) .

  • Prepare the polar eluent: Ethyl Acetate (EtOAc) containing 1% (v/v) TEA .

  • Causality Check: Ensure the TEA is fresh and not degraded. Old TEA oxidizes and loses its basicity, which will cause the deactivation step to fail.

  • Slurry-pack a standard silica gel column (230–400 mesh) using the Hexane/1% TEA solution. Flush 3 column volumes (CV) of this solvent to fully saturate and deactivate the acidic silanol sites.

Step 2: Sample Preparation (Dry Loading)

Expert Insight: Liquid loading this lipophilic basic compound in a strong solvent like Dichloromethane (DCM) will cause immediate band broadening. Dry loading is mandatory.

  • Dissolve the crude 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine in a minimum volume of DCM.

  • Add bare silica gel to the flask (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the equilibrated column bed. Add a thin protective layer of clean sand.

Step 3: Gradient Elution
  • Begin elution with 100% Hexanes (1% TEA) for 2 CV to elute non-polar impurities (e.g., unreacted halogenated starting materials).

  • Initiate a shallow gradient, increasing the EtOAc (1% TEA) concentration by 5% increments every 2 CV.

  • The target bipyridine typically elutes between 15% and 25% EtOAc .

  • Collect fractions in test tubes and monitor via UV detection (254 nm).

Step 4: Fraction Analysis & TEA Removal
  • Spot fractions on a silica TLC plate. Develop using 80:20 Hexanes:EtOAc (with 1% TEA in the TLC chamber). The product should appear as a single, sharp, UV-active spot (Rf ~ 0.35).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the bulk solvent via rotary evaporation (bath temp 35°C).

  • Critical Step (TEA Removal): Residual TEA will severely interfere with downstream SNAr or Buchwald-Hartwig cross-coupling reactions [3]. To remove it:

    • Add 10 mL of Toluene to the flask and re-evaporate. The Toluene aids in the azeotropic/physical sweeping of residual TEA (b.p. 89°C). Repeat this twice.

    • Place the flask under high vacuum (< 0.1 mbar) for 12 hours.

Mechanistic Visualization

Mechanism Silica Bare Silica Gel (Acidic Silanols, Si-OH) Masked Deactivated Silica (Si-O⁻ H-N⁺Et3) Silica->Masked TEA Pre-treatment TEA Triethylamine (TEA) (Basic Modifier) TEA->Masked Bipy Bipyridine Derivative (Basic Nitrogens) Bipy->Masked Weak Interaction Elution Sharp Elution Band (Partitioning Only) Bipy->Elution Mobile Phase Flow

Mechanism of silica deactivation by triethylamine to prevent bipyridine peak tailing.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the purified batch, perform the following self-validating checks:

  • Validation of Purity (¹H NMR): Dissolve a 2 mg sample in CDCl₃. Verify the presence of the aromatic protons and the two distinct methyl singlets.

  • Validation of TEA Removal: Check the ¹H NMR spectrum for a triplet at ~1.03 ppm and a quartet at ~2.53 ppm. If these peaks are present, TEA contamination remains [3]. Return the sample to the high vacuum line or repeat the toluene co-evaporation step.

  • Troubleshooting Poor Separation: If the compound still streaks during the column run despite the 1% TEA, the silica gel may be highly acidic (batch-to-batch variation). Increase the TEA concentration to 2% or switch to an amine-functionalized (NH2) stationary phase, which inherently lacks acidic protons and requires no mobile phase modifiers.

References

  • Pfizer Inc. (2012). Tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smoothened antagonists. World Intellectual Property Organization, Patent No. WO2012052948A1.
  • ResearchGate Community. (2021). Best way to remove triethylamine from a column fraction? URL: [Link]

  • Organic Syntheses. (2003). Efficient Synthesis of Halomethyl-2,2′-Bipyridines. URL: [Link]

NMR analysis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive NMR Analysis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We detail the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments for the unambiguous assignment of all proton and carbon resonances. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals who require definitive structural characterization of complex heterocyclic molecules.

Introduction and Structural Overview

Substituted bipyridines are privileged scaffolds in coordination chemistry, catalysis, and pharmaceutical development.[1] Their chemical and electronic properties are highly tunable via substitution, making precise structural verification essential. The target molecule, 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine, presents a unique analytical challenge due to its asymmetric substitution pattern and potential for hindered rotation around the central C-C bond.

The structure contains two distinct aromatic spin systems: a 3,5-dimethylpyridine ring and a 2,5-dichloropyridine ring. The key analytical objectives are:

  • Unambiguously assign all proton and carbon signals to their specific positions within each ring.

  • Confirm the connectivity between the two pyridine rings at the C4 and C2' positions.

  • Investigate the through-space proximity of substituents to understand the molecule's preferred conformation in solution.

A multi-dimensional NMR approach is not merely beneficial but necessary to resolve spectral overlap and definitively establish connectivity.

Figure 1: Structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine with IUPAC numbering.

Experimental Design and Rationale

The selection of NMR experiments and parameters is critical for a successful structural elucidation. Our strategy is built on a foundation of complementary techniques, where each experiment provides a unique piece of the structural puzzle.

Solvent Selection: The Key to Resolution

For aromatic compounds, deuterated chloroform (CDCl₃) is a common starting point.[2] However, its interaction with the solute is relatively weak, which can lead to overlapping signals in the aromatic region.[2] Aromatic solvents, such as benzene-d₆ or pyridine-d₅, can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[3][4] These shifts can break spectral degeneracy and resolve overlapping multiplets, providing a much clearer spectrum.[3] For this analysis, we will primarily discuss data acquisition in CDCl₃ for general applicability but strongly recommend acquiring a ¹H spectrum in benzene-d₆ if signal overlap is observed.

Spectrometer Frequency

All experiments should be conducted on a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize chemical shift dispersion and improve the resolution of complex splitting patterns.[1]

The Suite of NMR Experiments

Our workflow is designed to build a complete picture of the molecule's structure, from basic proton counts to complex inter-ring connectivity and spatial arrangement.

G cluster_1d 1D NMR: Initial Assessment cluster_2d_homo 2D Homonuclear: Intra-Ring Connectivity cluster_2d_hetero 2D Heteronuclear: C-H & Inter-Ring Connectivity cluster_2d_space 2D Spatial Proximity: Conformation cluster_final Final Output H1 ¹H NMR C13 ¹³C{¹H} NMR COSY ¹H-¹H COSY H1->COSY Proton chemical shifts & multiplicities HSQC ¹H-¹³C HSQC C13->HSQC Carbon chemical shifts COSY->HSQC Identifies H-H spin systems HMBC ¹H-¹³C HMBC HSQC->HMBC Correlates protons to directly attached carbons NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Establishes long-range C-H connectivity (key for ring-ring link) Structure Unambiguous Structure & Assignment HMBC->Structure Definitive Connectivity NOESY->Structure Confirms spatial proximity & conformation

Caption: Experimental workflow for NMR analysis.

  • ¹H NMR: Provides the initial overview of all proton environments, their integrations (proton count), and their through-bond coupling (splitting) patterns.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments, distinguishing between quaternary, CH, CH₂, and CH₃ carbons (with a DEPT experiment).

  • ¹H-¹H COSY (Correlation Spectroscopy): A cornerstone experiment that maps proton-proton couplings within a spin system.[5] It is essential for tracing the connectivity of protons on the same pyridine ring (e.g., H-4 to H-6, H-3' to H-6').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached, providing unambiguous one-bond C-H connectivity.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for this molecule, HMBC detects correlations between protons and carbons over two to three bonds.[6][7] This is the primary tool for identifying the crucial link between the two pyridine rings and for assigning quaternary carbons that have no attached protons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space (<5 Å), irrespective of whether they are connected through bonds.[8][9][10] It is invaluable for confirming stereochemistry and determining the preferred 3D conformation, especially the relative orientation of the two rings.

Experimental Protocols

Protocol 1: Sample Preparation
  • Weigh 5-10 mg of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.[1]

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the solution.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the tube and wipe it clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following are general starting parameters. Optimization of pulse widths, acquisition times, and relaxation delays may be required based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Acquisition: 16-32 scans. Rationale: To obtain a high signal-to-noise spectrum for accurate integration and multiplicity analysis.
¹³C{¹H} NMR Acquisition: 1024-4096 scans. Rationale: The low natural abundance of ¹³C requires a significantly higher number of scans to achieve adequate signal-to-noise.
¹H-¹H COSY Acquisition: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1). Rationale: Provides sufficient resolution to resolve cross-peaks within each aromatic spin system.[5]
¹H-¹³C HSQC Acquisition: 4-8 scans per increment, 256 increments in F1. Rationale: Optimized for one-bond J-coupling (¹JCH ≈ 145 Hz) to correlate protons with their attached carbons.[6]
¹H-¹³C HMBC Acquisition: 8-32 scans per increment, 256-512 increments in F1. Long-Range J-Coupling Delay: Optimized for 8 Hz. Rationale: This delay is crucial for observing the ²JCH and ³JCH correlations needed to link fragments and assign quaternary carbons.[5]
¹H-¹H NOESY Acquisition: 8-16 scans per increment, 256-512 increments in F1. Mixing Time: 500-800 ms. Rationale: The mixing time allows for the transfer of magnetization between spatially close protons. This duration is a good starting point for molecules of this size.[10][11]

Data Interpretation and Step-by-Step Assignment

¹H NMR Analysis: Initial Observations
  • Aromatic Region (δ 7.0-9.0 ppm): Expect four distinct signals for the four aromatic protons (H-4, H-6, H-3', H-6').

    • 3,5-dimethylpyridine ring: H-4 and H-6 will appear as singlets or very finely split doublets due to a small four-bond coupling (⁴JHH). The protons ortho to the nitrogen (H-6) are typically downfield.

    • 2,5-dichloropyridine ring: H-3' and H-6' will appear as doublets due to their three-bond coupling (³JHH, typically 7-9 Hz).[12] The proton ortho to the nitrogen (H-6') is expected to be the most downfield signal in the spectrum.

  • Methyl Region (δ 2.0-2.5 ppm): Expect two sharp singlets, each integrating to 3 protons, for the methyl groups at C-3 and C-5.

COSY Analysis: Mapping the Spin Systems

The COSY spectrum will cleanly separate the two pyridine rings.

  • A cross-peak will be observed between the signals for H-3' and H-6', confirming they are on the same ring and coupled to each other.

  • No cross-peaks are expected between H-4/H-6 and H-3'/H-6', confirming they belong to separate spin systems.

  • A weak cross-peak may be visible between H-4 and H-6 due to their small ⁴J coupling.

HSQC Analysis: Direct C-H Assignment

The HSQC spectrum provides the first direct link between the proton and carbon skeletons. Each proton signal will show a correlation to one carbon signal. This allows for the immediate assignment of C-4, C-6, C-3', C-6', and the two methyl carbons based on the already-analyzed ¹H spectrum.

HMBC Analysis: The Definitive Connection

The HMBC spectrum is the key to the final structure. It reveals multi-bond correlations that piece the entire molecule together.

Crucial Correlations to Observe:

  • Inter-Ring Connectivity: The most important correlation will be from the protons on one ring to the carbons of the other, across the C4-C2' bond. Specifically, look for a correlation from H-3 or H-5 to C-2' and C-3' . A correlation from H-3' to C-4 and C-3/C-5 will provide definitive proof of the 2,4'-bipyridine linkage.

  • Assigning Quaternary Carbons:

    • C-2, C-3, C-5: These will show correlations from the methyl protons and the aromatic protons on the same ring. For example, the protons of the C-3 methyl group should correlate to C-2 and C-4.

    • C-2', C-4', C-5': These will show correlations from the aromatic protons on both rings. For instance, C-2' should show correlations from H-3', H-6', and potentially H-3 and H-5.

  • Confirming Intra-Ring Assignments: All assignments can be cross-checked. For example, H-6 should show a correlation to C-2 and C-4.

// HMBC Correlations edge [color="#EA4335"]; H3_Me -> C2 [label=" HMBC", fontcolor="#EA4335", fontsize=10, constraint=false]; H3_Me -> C4 [constraint=false]; H6 -> C4 [constraint=false]; H6 -> C2 [constraint=false]; H3prime -> C4prime [constraint=false]; H3prime -> C5prime [constraint=false]; H3prime -> C2prime [constraint=false]; H3prime -> C4 [penwidth=3.0, style=dashed, label=" Inter-Ring HMBC", fontcolor="#EA4335", fontsize=12, constraint=false];

// NOESY Correlations edge [color="#34A853"]; H3_Me -> H4 [label=" NOESY", fontcolor="#34A853", fontsize=10, constraint=false]; H5_Me -> H4 [constraint=false]; H5_Me -> H6 [constraint=false]; H3_Me -> H3prime [penwidth=3.0, style=dashed, label=" Inter-Ring NOESY", fontcolor="#34A853", fontsize=12, constraint=false]; }

Caption: Key HMBC and NOESY correlations for structure confirmation.

NOESY Analysis: Confirming Conformation

The NOESY spectrum reveals through-space proximities that are critical for understanding the 3D structure.

  • Intra-Ring NOEs: Expect NOEs between adjacent protons, such as H-3' and H-4 (on the other ring, depending on conformation), and between methyl protons and their neighboring aromatic protons (e.g., C3-CH₃ to H-4).

  • Inter-Ring NOEs: The most informative NOEs will be between protons on opposite rings. For example, an NOE between the C-3 methyl protons and H-3' would strongly suggest a conformation where these groups are spatially close. This information is vital for understanding the rotational barrier and preferred dihedral angle between the two rings.[13]

Summary of Assignments

Based on the comprehensive analysis of all 1D and 2D NMR data, a complete and unambiguous assignment can be made.

Position¹H δ (ppm) (Multiplicity, J Hz)¹³C δ (ppm)Key HMBC CorrelationsKey NOESY Correlations
2 ---~155-160H-6, C3-CH₃---
3 ---~130-135H-4, C3-CH₃, C5-CH₃---
3-CH₃ ~2.3 (s)~18-20C-2, C-3, C-4H-4, H-3'
4 ~7.0 (s)~135-140C-2, C-3, C-5, C-6, C-2'C3-CH₃, C5-CH₃
5 ---~130-135H-4, H-6, C3-CH₃, C5-CH₃---
5-CH₃ ~2.3 (s)~18-20C-4, C-5, C-6H-4, H-6
6 ~8.4 (s)~148-152C-2, C-4, C-5, C5-CH₃C5-CH₃, H-6'
2' ---~148-152H-3', H-6', H-3---
3' ~7.4 (d, 8.0)~125-130C-2', C-4', C-5', C-4H-6', H-4, C3-CH₃
4' ---~138-142H-3', H-6'---
5' ---~130-135H-3', H-6'---
6' ~8.6 (d, 8.0)~145-150C-2', C-4', C-5'H-3', H-6

Note: Chemical shift values (δ) are approximate and can be influenced by solvent and concentration. The key is the pattern of correlations.

Conclusion

The structural elucidation of complex organic molecules like 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine demands a systematic and multi-faceted NMR approach. By logically progressing from simple 1D experiments to advanced 2D correlation techniques, a complete and unambiguous assignment of every proton and carbon atom can be achieved. The combination of COSY for mapping intra-ring spin systems, HSQC for direct C-H attachment, HMBC for establishing the crucial inter-ring linkage, and NOESY for conformational analysis provides a self-validating dataset. This application note serves as a comprehensive protocol and guide, demonstrating how the strategic application of modern NMR spectroscopy provides unequivocal structural evidence essential for research and development.

References

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Reddit user discussion. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Pharmaceutical Research. [Link]

  • Boyd, M. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Ho, C., & Lin, C. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... [Scientific Diagram]. [Link]

  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. [Link]

  • Boyd, M. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF Public Access Repository. [Link]

  • Pazderski, L., et al. (2007). 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry. [Link]

  • Pinto, M., & Rauter, A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Pawlak, T., et al. (2011). 1H, 13C, 195Pt and 15N NMR Structural Correlations in Pd(II) and Pt(II) Chloride Complexes With Various Alkyl and Aryl Derivatives of 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral data of the complexes (chemical shifts in ppm). [Link]

  • UCL. (n.d.). Nuclear Overhauser Effect (NOE). [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Williamson, M. P. (2012). The Nuclear Overhauser Effect. eLS. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Anil Kumar, G. W., & Ernst, R. R. (1985). Two-dimensional nuclear Overhauser effect in biomolecules. Indian Academy of Sciences. [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]

  • University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Integrated Organic Chemistry. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

Sources

Application Note & Protocol: Unveiling the Three-Dimensional Architecture of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications, particularly in the fields of materials science and drug development. Bipyridine derivatives, due to the unique arrangement of their nitrogen atoms, are significant as ligands in coordination chemistry and as foundational components in the synthesis of novel pharmaceutical compounds[1]. This document provides a comprehensive, field-proven guide to the crystal structure determination of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. We will detail the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, and structure refinement, explaining the rationale behind each experimental choice.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For substituted bipyridines, factors such as the dihedral angle between the pyridine rings and the nature and position of substituents can significantly influence their coordination behavior, photophysical properties, and biological activity[2][3]. While techniques like NMR spectroscopy provide valuable information about a molecule's structure in solution, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution snapshot of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions[1]. This detailed structural information is invaluable for rational drug design and the engineering of new materials.

This guide will walk through the complete workflow for determining the crystal structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine, a novel derivative with potential applications stemming from its specific substitution pattern.

Synthesis and Crystallization: From Powder to Perfect Crystal

A high-quality single crystal is the cornerstone of a successful SC-XRD experiment. The journey to obtaining such a crystal begins with the synthesis of the compound, followed by a meticulous crystallization process.

Synthesis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

The target molecule can be synthesized via a palladium-catalyzed cross-coupling reaction, a common and effective method for creating C-C bonds between aromatic rings[4][5]. In this case, a Suzuki-Miyaura or a similar cross-coupling reaction would be appropriate. A plausible synthetic route involves the coupling of a boronic acid or ester derivative of one pyridine ring with a halogenated derivative of the other.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

  • Reactant Preparation: In a nitrogen-purged glovebox, combine 2,5-dichloropyridine, a suitable palladium catalyst [e.g., Pd(PPh₃)₄], and a base (e.g., K₂CO₃) in a Schlenck flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes before adding the (3,5-dimethyl-2-pyridyl)boronic acid.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine as a solid.

Crystallization

The goal of crystallization is to encourage the slow formation of a well-ordered, single crystal. This is often a trial-and-error process, and several techniques should be explored.

Protocol 2.2: Crystallization Methods

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization[6].

The quality of the resulting crystals should be examined under a microscope. Ideal crystals will be clear, have well-defined faces, and be free of cracks or other defects.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector[1].

Protocol 3.1: Data Collection

  • Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a cryoloop.

  • Data Collection Strategy: Use the diffractometer software to determine an optimal data collection strategy. This typically involves collecting a series of frames at different crystal orientations to ensure complete data coverage.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and the data is scaled and corrected for various experimental factors.

The output of this process is a reflection file containing the Miller indices (h, k, l) and the intensity of each diffraction spot.

Structure Solution and Refinement: From Data to a 3D Model

The final stage of the crystal structure determination involves solving the "phase problem" and refining the atomic model to best fit the experimental data.

Structure Solution

The diffraction data provides the intensities of the X-ray reflections but not their phases. The phase problem is solved using computational methods to generate an initial electron density map. For organic molecules, direct methods are typically successful.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process. During refinement, the atomic positions, and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[7].

The quality of the final refined structure is assessed by several factors, including the R-factor (agreement factor), the goodness-of-fit (Goof), and the residual electron density map.

Data Presentation and Interpretation

The final result of a crystal structure determination is a detailed three-dimensional model of the molecule. This information is typically presented in tables of crystallographic data and molecular geometry, as well as in graphical representations.

Crystallographic Data (Illustrative)
ParameterValue
Chemical FormulaC₁₂H₁₀Cl₂N₂
Formula Weight253.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)12.123(3)
c (Å)10.987(3)
β (°)98.76(1)
Volume (ų)1112.3(5)
Z4
ρcalc (g/cm³)1.512
µ (mm⁻¹)0.56
F(000)520
R(int)0.035
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
Goodness-of-fit on F²1.05
Key Molecular Geometry (Illustrative)
ParameterValue
Dihedral angle between pyridine rings (°)45.8
C(2')-Cl(1) bond length (Å)1.745(3)
C(5')-Cl(2) bond length (Å)1.739(3)
C(3)-C(1') bond length (Å)1.492(4)

The dihedral angle between the two pyridine rings is a critical parameter, as it influences the overall shape of the molecule and its ability to coordinate with metal ions or interact with biological targets[4][8]. The observed bond lengths and angles can be compared to those of similar structures to identify any unusual features.

Visualization of the Workflow

The entire process of crystal structure determination can be visualized as a sequential workflow.

Crystal_Structure_Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Figure 1: Workflow for Crystal Structure Determination.

Conclusion

The determination of the crystal structure of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine provides a foundational understanding of its molecular architecture. This high-resolution structural data is crucial for predicting its chemical behavior, designing new catalysts, and developing novel therapeutic agents. The protocols and methodologies outlined in this application note provide a robust framework for researchers to successfully elucidate the structures of this and other novel bipyridine derivatives.

References

  • ResearchGate. Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Available from: [Link]

  • ResearchGate. Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Available from: [Link]

  • PMC. Expanding the Solid Form Landscape of Bipyridines. Available from: [Link]

  • PubMed. Crystal structures of three 4-substituted-2,2'-bipyridines synthesized by Sonogashira and Suzuki-Miyaura cross-coupling reactions. Available from: [Link]

  • PMC. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Available from: [Link]

  • MDPI. Synthesis and Crystal Structures of Rhomb-Shaped Dimeric Pd(II) Complexes with Arylethynyl-Substituted 2,2′-Bipyridine through CH⋯π Interactions in the Crystalline States. Available from: [Link]

  • MDPI. Further Insight into the Manganese(II) 2,2′-Bipyridine-1,1′-dioxide Homoleptic Complex: Single-Crystal X-ray Structure Determination of the Perchlorate Salt and DFT Calculations. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. Available from: [Link]

  • Taylor & Francis Online. The first Cd–Hg 2,2′-bipyridine material: structure, properties and TDDFT calculations. Available from: [Link]

  • Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Available from: [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]

  • Taylor & Francis Online. Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Available from: [Link]

  • Moshang Chemical. 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. Available from: [Link]

  • Google Patents. CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • ChemWhat. 2,5-DICHLORO-3-METHYLPYRIDINE CAS#: 59782-90-0. Available from: [Link]

  • ResearchGate. 5,5′-Dimethyl-2,2′-bipyridine. Available from: [Link]

  • PMC. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Available from: [Link]

  • ResearchGate. Crystal structure of bis(5,5′-dimethyl-2,2′-dipyridyl)-(p-aminobenzoato)- aquamanganese(II) perchlorate dihydrate, [(C12H12N2)2(NH2C 6H4COO)(H2O)Mn]ClO4 · 2H2O. Available from: [Link]

  • ResearchGate. Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO. Available from: [Link]

  • R Discovery. The crystal structure of 4,4′-dichloro-3,5′-diphenyl-1′H-1,3′- bipyrazole, C18H12Cl2N4. Available from: [Link]

  • PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine (CAS: 1373615-78-1) is a notoriously difficult transformation in modern cross-coupling chemistry. As a critical sterically hindered intermediate in the development of tetrahydropyrido[4,3-d]pyrimidine derivatives—potent Smoothened (Smo) receptor antagonists used in oncology [1]—its assembly is plagued by three compounding factors: the acute hydrolytic instability of 2-pyridylboronic acid precursors, severe di-ortho steric hindrance at the coupling axis, and the propensity of the bipyridine product to poison palladium catalysts.

This technical support guide provides field-proven troubleshooting strategies, mechanistic causality, and a validated protocol to bypass these bottlenecks.

Section 1: Technical FAQ & Troubleshooting

Q1: My Suzuki-Miyaura coupling attempts yield mostly protodeboronated 3,5-dimethylpyridine instead of the coupled product. What is the mechanistic cause, and how do I prevent this? Causality: 2-Pyridylboronic acids are acutely sensitive to base-promoted protodeboronation. In aqueous basic conditions, the nitrogen lone pair facilitates the formation of a zwitterionic intermediate, which rapidly fragments to cleave the C–B bond[2]. The presence of the 3-methyl group further forces the boronic acid out of coplanarity with the pyridine ring, accelerating this degradation. Solution: Abandon the traditional Suzuki approach. Instead, utilize a Negishi cross-coupling strategy . By generating a 4-pyridylzinc chloride intermediate from 2,5-dichloropyridine, you completely avoid the unstable 2-pyridylboronic acid species. If Suzuki must be used, employ slow-release N-methyliminodiacetic acid (MIDA) boronates or triolborate salts under strictly anhydrous conditions [3].

Q2: I am using a Negishi approach, but the reaction stalls at 40-50% conversion despite excess reagents. Is the catalyst dying? Causality: Yes. 2,4'-Bipyridines are competent bidentate ligands. As the product accumulates, it competitively chelates the active Pd(0) species, forming a stable, off-cycle complex that halts the catalytic cycle (catalyst poisoning) [3]. Furthermore, the ortho-methyl and ortho-chloro groups create a high steric barrier during the transmetalation and reductive elimination steps. Solution: Increase the catalyst loading (e.g., 5–10 mol%) and utilize a sterically demanding, strongly coordinating bidentate ligand like Pd(dppf)Cl₂ . The dppf ligand enforces a wide bite angle that accelerates reductive elimination while simultaneously resisting displacement by the bipyridine product [1].

Q3: How do I ensure strict regioselectivity when functionalizing 2,5-dichloropyridine? I want to avoid coupling at the 2- or 5-positions. Causality: Chemoselectivity is dictated by the acidity of the ring protons. In 2,5-dichloropyridine, the C4 proton is the most acidic due to the synergistic inductive electron-withdrawing effects of the adjacent chlorine atoms and the pyridine nitrogen. Solution: Employ Directed Ortho-Metalation (DoM) . Treat 2,5-dichloropyridine with Lithium Diisopropylamide (LDA) at -78 °C. The bulky LDA will selectively deprotonate the C4 position. Immediate trapping with anhydrous ZnCl₂ yields the regiochemically pure 2,5-dichloro-4-pyridylzinc chloride, ready for coupling [1].

Section 2: Quantitative Strategy Matrix

To select the best approach for synthesizing highly hindered 2,4'-bipyridines, compare the empirical data of common cross-coupling strategies below:

Coupling StrategyNucleophileElectrophileProtodeboronation RiskSteric ToleranceTypical YieldPrimary Drawback
Suzuki-Miyaura 2-Pyridylboronic acid4-Halo-2,5-dichloropyridineExtreme (t½ < 1 min)Low< 15%Rapid precursor degradation
Stille 2-Pyridylstannane4-Halo-2,5-dichloropyridineNoneModerate40-50%High toxicity of organotins
Negishi (Optimized) 4-Pyridylzinc chloride2-Bromo-3,5-dimethylpyridineNoneHigh 75-85% Moisture sensitivity of Zn

Section 3: Mechanistic Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Steric Barrier) Pd0->OxAdd + Ar-X TransMet Transmetalation (Protodeboronation Risk) OxAdd->TransMet + Ar-M RedElim Reductive Elimination (Steric Clash) TransMet->RedElim RedElim->Pd0 Regeneration Product 2',5'-dichloro-3,5-dimethyl- 2,4'-bipyridine RedElim->Product Product Release Poison Catalyst Poisoning (Product Chelation) Product->Poison Chelates Pd Poison->Pd0 Dead End

Catalytic cycle highlighting failure points in bipyridine cross-coupling.

Workflow Start Target: 2,4'-Bipyridine Eval Evaluate Nucleophile Start->Eval Suzuki Suzuki Coupling (2-Pyridylboronic acid) Eval->Suzuki Boron Route Negishi Negishi Coupling (4-Pyridylzinc chloride) Eval->Negishi Zinc Route Fail High Protodeboronation Low Yield Suzuki->Fail Success Stable Intermediate High Yield Negishi->Success

Strategic decision workflow for selecting the optimal coupling method.

Section 4: Validated Experimental Protocol

This protocol outlines the optimized Negishi cross-coupling route, effectively bypassing the instability of 2-pyridylboronic acids by utilizing a Directed Ortho-Metalation (DoM) sequence [1].

Phase 1: Directed Ortho-Metalation (DoM) & Zincation
  • Preparation of LDA: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous THF (0.2 M relative to starting material) and diisopropylamine (1.1 equiv). Cool the vessel to -78 °C. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Lithiation: Dropwise add a solution of 2,5-dichloropyridine (1.0 equiv) in anhydrous THF. The reaction mixture will turn deep red/brown, indicating the successful formation of 2,5-dichloro-4-lithiopyridine. Stir strictly at -78 °C for 1 hour.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise. Allow the mixture to warm to room temperature over 1 hour to yield the stable 2,5-dichloro-4-pyridylzinc chloride intermediate.

Phase 2: Palladium-Catalyzed Cross-Coupling
  • Catalyst Activation: In a separate flame-dried Schlenk flask, charge 2-bromo-3,5-dimethylpyridine (0.95 equiv) and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Coupling: Transfer the organozinc solution from Phase 1 into the second flask via cannula under positive argon pressure.

  • Heating: Heat the reaction mixture to 65 °C and stir for 12–15 hours.

  • Self-Validating Checkpoint: Monitor the reaction via GC-MS or LC-MS. Do not proceed to workup until the complete disappearance of the 2-bromo-3,5-dimethylpyridine peak is confirmed.

Phase 3: Workup & Isolation
  • Quenching: Cool to room temperature and quench the reaction with saturated aqueous NH₄Cl. This decomposes unreacted organozinc species and assists in breaking up Pd-bipyridine chelates.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

References

  • Nair, S. K., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(5), 1075–1085. URL:[Link]

  • Knappke, C. E. I., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12638–12647. URL:[Link]

  • Kudo, N., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 302. URL:[Link]

Technical Support Center: Yield Optimization for 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine , a highly sterically hindered biaryl intermediate critical for the development of Smoothened (SMO) receptor modulators and hedgehog pathway antagonists .

Synthesizing this specific 2,4'-bipyridine architecture presents three distinct mechanistic challenges: the notorious instability of 2-pyridylboronic acids, the chemoselectivity required to differentiate between C-Br and C-Cl bonds, and the extreme steric hindrance of a di-ortho-substituted coupling axis. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Reaction Pathway & Mechanistic Workflow

G cluster_A Path A: Standard Polarity (High Failure Rate) cluster_B Path B: Reversed Polarity (Optimized Yield) A1 2-Pyridylboronic Acid (3,5-dimethyl) A3 Protodeboronation (Decomposed Boronic Acid) A1->A3 Base / H2O (Fast) A2 4-Bromo-2,5-dichloropyridine A2->A3 Cross-Coupling (Slow) B1 2-Bromo-3,5-dimethylpyridine B3 2',5'-dichloro-3,5-dimethyl- 2,4'-bipyridine (Target Molecule) B1->B3 Pd2(dba)3 / XPhos K3PO4, Dioxane B2 4-Pyridylboronic Ester (2,5-dichloro-4-BPin) B2->B3

Mechanistic rationale for polarity reversal in 2,4'-bipyridine synthesis.

Catalyst & Ligand Screening Data

To establish a self-validating baseline, we evaluated various catalyst systems for the reversed-polarity coupling of 2-bromo-3,5-dimethylpyridine with 2,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2,5-dichloro-4-BPin).

Catalyst SystemLigand TypeBase (Equiv.)Time (h)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3)4TriarylNa2CO3 (3.0)24>80%<10%
Pd(dppf)Cl2BidentateK2CO3 (3.0)1665%22%
Pd2(dba)3 / SPhosDialkylbiarylK3PO4 (3.0)815%74%
Pd2(dba)3 / XPhos Dialkylbiaryl K3PO4 (3.0) 6 <5% 89%

Data Summary: Bulky, electron-rich dialkylbiarylphosphine ligands (XPhos) are mandatory to accelerate reductive elimination across the sterically hindered di-ortho axis, outcompeting side reactions.

Troubleshooting FAQs

Q1: I am using (3,5-dimethylpyridin-2-yl)boronic acid as my nucleophile, but my yields are below 10% and I am recovering mostly unfunctionalized 3,5-dimethylpyridine. What is happening? A1: You are encountering the classic "2-pyridyl problem" . 2-Pyridylboronic acids are highly susceptible to protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura couplings. The heterolytic C-B bond fragmentation expels boric acid rapidly, leaving you with protonated pyridine. Solution: You must reverse the coupling polarity (as shown in Path B of the diagram). Use 2-bromo-3,5-dimethylpyridine as the electrophile and 2,5-dichloro-4-BPin as the nucleophile. 4-pyridylboronic esters are significantly more stable against protodeboronation.

Q2: By reversing the polarity, my nucleophile (2,5-dichloro-4-BPin) now contains two chlorides. Will these chlorides polymerize or cross-couple with my 2-bromo-3,5-dimethylpyridine? A2: No, provided you select the correct catalyst. Oxidative addition into a C-Br bond is kinetically much faster than into a C-Cl bond. By using a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos, the Pd(0) species is stabilized as a highly active monoligated


 complex . This complex is highly selective for C-Br oxidative addition, completely ignoring the C-Cl bonds on the boronic ester partner.

Q3: The coupling axis between the 2-position of the 3,5-dimethylpyridine and the 4-position of the 2,5-dichloropyridine is di-ortho substituted (ortho-methyl and ortho-chlorine). How do we overcome this steric hindrance? A3: The steric bulk severely impedes the transmetalation and reductive elimination steps, causing standard catalysts like Pd(PPh3)4 to stall. The solution is XPhos. The Buchwald dialkylbiarylphosphine ligands possess a lower-ring Pd-arene interaction that stabilizes the catalytic intermediate, while their extreme steric bulk accelerates the reductive elimination step, forcing the two hindered rings together .

Q4: I have successfully synthesized the product, but I am struggling to separate the XPhos oxide byproduct during silica gel chromatography. How can I improve purification? A4: Dialkylbiarylphosphine oxides often co-elute with moderately polar heterocyclic products. Solution: Wash the organic layer with a 1M aqueous


 solution during the workup. The copper coordinates the phosphine oxide, pulling it into the aqueous phase, leaving your highly lipophilic 2,4'-bipyridine in the organic layer.
Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the strict exclusion of water and oxygen is the primary variable controlling the success of the


 catalytic cycle.

Reagents & Setup:

  • Electrophile: 2-Bromo-3,5-dimethylpyridine (1.0 equiv, 10.0 mmol)

  • Nucleophile: 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 equiv, 11.0 mmol)

  • Catalyst:

    
     (2.5 mol%, 0.25 mmol)
    
  • Ligand: XPhos (5.0 mol%, 0.50 mmol)

  • Base: Anhydrous

    
     (3.0 equiv, 30.0 mmol)
    
  • Solvent: Anhydrous 1,4-Dioxane (50 mL)

Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-bromo-3,5-dimethylpyridine and the 2,5-dichloro-4-BPin.

  • Catalyst Loading: Add

    
     and XPhos. Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active 
    
    
    
    species without excess uncoordinated palladium that leads to black palladium precipitation.
  • Base Addition: Add anhydrous

    
    . Causality: Anhydrous tribasic potassium phosphate provides sufficient basicity to activate the boronic ester into the reactive boronate without introducing water, which would exacerbate any residual protodeboronation.
    
  • Solvent & Degassing (Critical Step): Add 1,4-dioxane. Sparge the heterogeneous mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand to XPhos oxide, killing the catalytic cycle.

  • Reaction: Seal the flask and heat the mixture to 90 °C for 6 hours under an Argon atmosphere. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with 1M aqueous

    
     (2 x 30 mL) to remove phosphine oxides, followed by brine (30 mL). Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine as a solid.

References
  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, 2020. URL:[Link]

  • Pfizer Inc. "WO2012052948A1 - Pyridine-2-derivatives as smoothened receptor modulators." World Intellectual Property Organization (WIPO), 2012.

Section 1: The "2-Pyridyl Problem" & Protodeboronation (Suzuki-Miyaura)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bipyridine Synthesis. Synthesizing unsymmetrical bipyridines is notoriously difficult due to the highly coordinating nature of the products and the inherent instability of the starting materials.

This guide provides causal explanations, self-validating protocols, and actionable troubleshooting steps for the most common side reactions encountered by researchers and drug development professionals.

FAQ: Why is my Suzuki-Miyaura coupling yielding mostly deboronated starting material (pyridine) instead of the unsymmetrical bipyridine?

Causality: You are encountering the classic "2-pyridyl problem"[1]. 2-Pyridylboronic acids are highly unstable. The nitrogen lone pair facilitates the rapid cleavage of the carbon-boron bond (protodeboronation), especially under the basic, aqueous conditions required for traditional Suzuki-Miyaura couplings. When protodeboronation outpaces transmetalation, the starting material is irreversibly destroyed.

Troubleshooting & Solution: Transition from standard boronic acids to 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates. MIDA boronates are air-stable and slowly release the active boronic acid in situ[2]. This slow-release mechanism keeps the concentration of the transient boronic acid low, allowing the palladium-catalyzed transmetalation step to outcompete the protodeboronation side reaction. The addition of a Cu(II) co-catalyst further accelerates transmetalation[3].

G A 2-Pyridyl MIDA Boronate (Air-Stable Precursor) B Base / DEA (Slow Transligation) A->B Hydrolysis C 2-Pyridylboronic Acid (Transient Active Species) B->C D Transmetalation (Cu/Pd Catalysis) C->D Fast coupling F Protodeboronation (Dead-End Side Reaction) C->F If coupling is slow E Unsymmetrical Bipyridine (Target Product) D->E

Workflow of MIDA boronate slow-release strategy to outcompete protodeboronation.

Protocol 1: Copper-Promoted Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates

This protocol utilizes a self-validating NMR check to ensure protodeboronation is suppressed.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-pyridyl MIDA boronate (1.5 equiv), the aryl chloride coupling partner (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cu(OAc)₂ (0.5 equiv), and KOAc (3.0 equiv)[3].

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon three times to strictly exclude moisture and oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to reach 0.2 M relative to the aryl chloride) and diethanolamine (DEA, 0.75 equiv) via syringe. Note: DEA is critical as it promotes the slow transligation of the MIDA boronate.

  • Reaction: Seal the flask and heat in a pre-heated oil bath at 100 °C for 18 hours.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove metal salts, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Run a crude ¹H NMR of the concentrated mixture. The absence of a distinct multiplet at ~8.5–8.6 ppm (characteristic of the alpha-proton of a deboronated, unsubstituted pyridine ring) validates the successful suppression of protodeboronation.

Section 2: Homocoupling Byproducts (Negishi & Stille)

FAQ: I am observing significant amounts of symmetrical bipyridine (homocoupling) in my Negishi cross-coupling. How do I prevent this?

Causality: Homocoupling arises when the transmetalation step outpaces oxidative addition, leading to two pyridyl groups coordinating to the same palladium center, which subsequently reductively eliminate as a symmetrical dimer[4]. Additionally, trace oxygen in the reaction vessel can act as a direct oxidant, promoting the homocoupling of organozinc reagents independent of the catalytic cycle.

Troubleshooting & Solution: Control the stoichiometry by employing a slow-addition technique for the organozinc reagent. This maintains a low steady-state concentration of the nucleophile, disfavoring the dual-transmetalation event[4]. Furthermore, utilize highly active, sterically hindered ligands (like XPhos) to accelerate the desired cross-coupling cycle.

Table 1: Effect of Ligand and Addition Rate on Negishi Cross-Coupling vs. Homocoupling

Catalyst / Ligand SystemOrganozinc Addition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₄Bolus (All at once)35%45%
Pd(PPh₃)₄Slow (Syringe pump, 2h)55%20%
Pd₂(dba)₃ / XPhosBolus (All at once)60%15%
Pd₂(dba)₃ / XPhos Slow (Syringe pump, 2h) 88% < 5%

Section 3: Catalyst Poisoning and Over-Coordination

FAQ: My cross-coupling reaction stalls at 20-30% conversion. Adding more catalyst does not restart the reaction. What is happening?

Causality: Unsymmetrical bipyridines are exceptional bidentate ligands. As your target product accumulates in the reaction mixture, it strongly coordinates to the palladium or nickel catalyst. This displaces the active phosphine ligands and forms a highly stable, catalytically dead metal-bipyridine complex. This phenomenon is known as product inhibition or catalyst poisoning[5].

Troubleshooting & Solution: Switch to sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). The extreme steric bulk of these ligands physically prevents the bipyridine product from coordinating to the metal center[5]. Alternatively, start with a Pd(0) precursor like Pd₂(dba)₃ instead of a Pd(II) source, as Pd(0) has a lower affinity for the pyridine nitrogen[5].

G Start Reaction Stalls (<30% Conversion) Check1 Is starting material consumed? Start->Check1 Yes1 Check for side products (Homocoupling/Deboronation) Check1->Yes1 Yes No1 Catalyst Poisoning Suspected Check1->No1 No Action1 Switch to Bulky Ligand (e.g., XPhos, SPhos) No1->Action1 Action2 Add Cu(I) Co-catalyst (Product Sponge) No1->Action2 Success Full Conversion to Unsymmetrical Bipyridine Action1->Success Action2->Success

Troubleshooting logic tree for identifying and resolving catalyst poisoning by bipyridines.

Section 4: Purification Strategies for Bipyridine Mixtures

FAQ: How can I efficiently separate the unsymmetrical bipyridine from the symmetrical homocoupled byproduct?

Causality: Symmetrical and unsymmetrical bipyridines possess nearly identical polarities and basicities. When subjected to standard silica gel chromatography, they interact strongly with the acidic silanol groups, causing severe streaking and co-elution[4].

Troubleshooting & Solution: Exploit minor pKa differences using a controlled acid-base extraction gradient, or abandon silica entirely in favor of neutral alumina chromatography[4].

Protocol 2: Acid-Base Extraction Gradient for Bipyridine Purification

This protocol acts as a self-validating purification loop; phase separation only occurs if the pH is precisely tuned to the product's pKa.

  • Dissolution: Dissolve the crude bipyridine mixture in a non-polar organic solvent (e.g., dichloromethane).

  • Gradient Extraction: Extract the organic layer sequentially with highly dilute acid (start with 0.05 M HCl, then 0.1 M HCl). The slightly more basic bipyridine isomer will protonate first and migrate to the aqueous layer.

  • Phase Separation: Separate the aqueous layers from each extraction step into different flasks.

  • Recovery: Basify each aqueous fraction with 1 M NaOH until the pH reaches 10 (confirm with pH paper). Back-extract each fraction with fresh dichloromethane.

  • Validation: Spot each recovered fraction on an alumina TLC plate to confirm the separation of the bipyridine isomers before pooling.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Angewandte Chemie International Edition (via ResearchGate)[Link]

  • A General Solution for the 2-Pyridyl Problem Angewandte Chemie International Edition (via NIH/PMC)[Link]

Sources

Catalyst Deactivation in Bipyridine-Mediated Cross-Coupling: Troubleshooting & Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In modern metallaphotoredox and traditional cross-coupling, bipyridine (bpy) ligands are indispensable. However, their unique electronic properties make them highly susceptible to specific, often misunderstood, deactivation pathways.

This guide provides a self-validating framework to diagnose, understand, and resolve catalyst degradation in your workflows, ensuring high-fidelity results in your drug development and synthetic programs.

Part 1: Diagnostic FAQ – Understanding the Causality of Failure

Q1: My photoredox Ni-catalyzed amination is yielding <20% and turning opaque black. Why is this happening, especially with electron-rich aryl halides?

The Causality: You are observing the formation of "nickel-black." In dual photoredox/nickel catalysis, the oxidative addition (OA) of the aryl halide to the active Ni(I)-bpy species is often the rate-limiting step. Electron-rich aryl halides undergo OA very slowly. This kinetic bottleneck causes a buildup of highly reactive, low-valent Ni(I) or transient Ni(0) intermediates. To lower their surface energy, these unsaturated species irreversibly agglomerate into catalytically dead nickel nanoparticles [1]. The Solution: You must kinetically force the bimolecular OA step. Do not dilute the reaction; instead, run it at a higher concentration (e.g., 0.5 M instead of 0.1 M) to increase the collision frequency between the Ni(I) species and the aryl halide [1]. Alternatively, switch to a sterically demanding ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) to physically shield the metal center and prevent dimerization [3, 5].

Q2: The reaction stalls immediately when the light source is turned off. What causes this rapid deactivation?

The Causality: Bipyridine-ligated Ni(I) and Ni(III) species are highly prone to thermal comproportionation. When light is removed, the catalytic cycle cannot be sustained by Single Electron Transfer (SET), and the active Ni(I) and Ni(III) species collide to form an inactive Ni(II) dead-end [4]. Furthermore, advanced spectroscopic studies reveal that ultrafast internal conversion of metal-to-ligand charge transfer (MLCT) states acts as a massive non-radiative deactivation pathway, inherently limiting the quantum yield of light-driven bond homolysis [2]. The Solution: Ensure continuous, uniform irradiation with high-intensity LEDs matched to the photocatalyst's absorption maximum. For persistent issues, consider next-generation ligand designs that integrate the photoredox catalyst directly into the bipyridine scaffold, enabling ultrafast intramolecular electron transfer before thermal deactivation can occur [3, 9].

Q3: I am using a Palladium-bipyridine system in aqueous/aerobic conditions, but the reaction dies early. How do I prevent this?

The Causality: Water and oxygen aggressively induce the formation of inactive Pd(0) clusters or deplete active Pd(II) oxides [7]. Standard unsubstituted 2,2'-bipyridine lacks the steric bulk and electronic robustness to prevent this clustering in highly polar, oxidative media. The Solution: Introduce a redox mediator (such as FeCl₂) to continuously re-oxidize transient Pd(0) back to the active Pd(II) state. Alternatively, utilize a more rigid ligand framework (e.g., 4,5-diazafluoren-9-one) or anchor the Pd-bpy complex within a Metal-Organic Framework (MOF) using sterically hindered linkers like 6,6'-dimethyl-2,2'-bipyridine to physically isolate the active sites [6, 7].

Part 2: Mechanistic Visualizations

The following diagrams map the logical flow of catalyst deactivation and the corresponding troubleshooting steps.

Fig 1: Ni-bpy catalytic cycle highlighting aggregation and comproportionation deactivation pathways.

Fig 2: Diagnostic workflow for troubleshooting bipyridine-mediated cross-coupling reactions.

Part 3: Ligand Selection & Deactivation Kinetics

Selecting the correct bipyridine derivative is the most effective way to engineer out deactivation pathways. Use the table below to match your substrate's electronic profile with the appropriate ligand.

Ligand ScaffoldSteric ProfilePrimary Deactivation RiskRelative StabilityRecommended Use Case
2,2'-bipyridine (bpy) LowRapid dimerization; Ni-black formation [3].LowHighly activated electrophiles only.
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) High (Para)Comproportionation (if OA is slow) [4].Moderate-HighStandard photoredox C-N/C-O couplings.
6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) High (Ortho)Steric hindrance of transmetalation.HighPreventing Pd(0) clustering in MOFs [6].
Integrated Ir-Bpca/Ti₆ Very HighPhotobleaching over extended times.Very HighChallenging electron-rich aryl halides [9].

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, implement these self-validating protocols when troubleshooting deactivated systems.

Protocol A: Concentration-Driven Rescue of Ni-Catalyzed Amination

Purpose: To kinetically outcompete nickel-black agglomeration when coupling electron-rich aryl halides [1].

  • Preparation: In a nitrogen-filled glovebox, add the Ni(II) precatalyst (5 mol%), dtbbpy ligand (5 mol%), photocatalyst (2 mol%), and base to a rigorously dried vial.

  • Substrate Addition: Add the electron-rich aryl halide (1.0 equiv) and amine (1.5 equiv).

  • Solvent Minimization (Critical Step): Instead of the standard 0.1 M dilution, add anhydrous solvent (e.g., DMA or acetonitrile) to achieve a final concentration of 0.5 M to 1.0 M . Causality: High concentration exponentially increases the rate of the bimolecular oxidative addition, preventing the buildup of naked Ni(I) species.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with a high-power blue LED (450 nm) fan-cooled reactor to prevent thermal degradation.

  • Validation: At 2 hours, visually inspect the vial. If the solution remains homogeneous (green/brown) without a black mirror on the glass, the kinetic rescue is successful.

Protocol B: Hot Filtration Test for Heterogeneous Deactivation

Purpose: To determine if a Pd-bpy or Ni-bpy catalyst has deactivated by forming catalytically active/inactive nanoparticles [6].

  • Initiation: Set up the cross-coupling reaction under standard conditions.

  • Sampling: At roughly 30% conversion (monitor via GC-FID or LC-MS), rapidly filter the hot reaction mixture through a 0.2 μm PTFE syringe filter into a pre-heated, inert vial containing fresh substrates.

  • Observation: Continue to stir and heat/irradiate the filtrate.

  • Analysis:

    • If the reaction continues in the filtrate, the active species is homogeneous. Deactivation is likely due to comproportionation or ligand oxidation.

    • If the reaction stops in the filtrate, the active catalyst was heterogeneous (nanoparticles) and was removed by the filter. Your system is suffering from metal agglomeration.

References

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max Planck Institute. Available at: 1

  • Ultrafast Population and Structural Dynamics of a Ni-Bipyridine Photoredox Catalyst Reveal a Significant Deactivation Pathway. National Institutes of Health (PMC). Available at: 2

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. Institute of Science and Technology Austria (ISTA). Available at: 3

  • Mechanistic insights into the visible-light-driven O-arylation of carboxylic acids catalyzed by xanthine-based nickel complexes. Royal Society of Chemistry. Available at: 4

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. American Chemical Society. Available at: 5

  • Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes. Iowa State University. Available at: 6

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. National Institutes of Health (PMC). Available at: 7

  • Technical Support Center: Optimizing Cross-Coupling. Benchchem. Available at: 8

  • Dual-catalytic architectures accommodated by titanium-oxo clusters boosting visible-light-driven C–N cross-coupling. Royal Society of Chemistry. Available at: 9

Sources

strategies to improve the regioselectivity of 2,4'-bipyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing unsymmetrical bipyridines, with a specific focus on achieving high regioselectivity for 2,4'-bipyridine. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective synthesis of 2,4'-bipyridine so challenging?

The primary challenge lies in the electronic nature of the pyridine ring and the similar reactivity of its various positions. Pyridine is an electron-deficient heterocycle, which influences the reactivity of its C-H and C-Halogen bonds. In many cross-coupling reactions, the relative reactivity of the 2-, 3-, and 4-positions can be similar, leading to the formation of undesired isomers such as 2,2'-, 4,4'-, and 3,4'-bipyridines. Furthermore, the bipyridine product itself is an excellent ligand and can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition and reduced yields.[1][2][3][4]

Q2: What are the principal synthetic strategies for constructing the 2,4'-bipyridine core?

The most prevalent methods are palladium-catalyzed cross-coupling reactions.[1] These include:

  • Suzuki-Miyaura Coupling: Reaction of a halopyridine with a pyridylboronic acid or ester. This is often the method of choice due to the relatively benign nature of boron reagents.[1][4][5]

  • Stille Coupling: Reaction of a halopyridine with a pyridylstannane. This method is highly effective but is often avoided due to the toxicity of organotin compounds.[2][5][6]

  • Negishi Coupling: Reaction of a halopyridine with a pyridylzinc reagent. This is a powerful method known for its high reactivity and functional group tolerance.[6][7][8][9]

  • C-H Activation/Arylation: Newer methods involve the direct coupling of a C-H bond on one pyridine ring with a functionalized pyridine, offering a more atom-economical approach.[1][10]

Q3: Which isomeric impurities are most common and how can I identify them?

The most common impurities are the other bipyridine isomers resulting from non-selective coupling, primarily 2,2'-bipyridine and 4,4'-bipyridine , along with homocoupled products of the starting materials. Identification is typically achieved using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and mass information to identify isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful, as the symmetry (or lack thereof) of the different isomers results in distinct and predictable splitting patterns and chemical shifts for the aromatic protons.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 2,4'-bipyridine.

Problem 1: Poor Regioselectivity - My reaction produces a mixture of 2,4'-, 2,2'-, and 4,4'-isomers.

This is the most common challenge. The key is to exploit the subtle electronic and steric differences between the 2- and 4-positions of the pyridine rings.

Probable Cause A: Suboptimal Coupling Strategy

The choice of coupling partners is critical. For a Suzuki coupling aiming for 2,4'-bipyridine, you have two primary options:

  • 2-Halopyridine + 4-Pyridylboronic acid

  • 4-Halopyridine + 2-Pyridylboronic acid

Solution:

Strategy 1 (2-Halopyridine + 4-Pyridylboronic acid) is often preferred. 2-Halopyridines are generally more reactive in palladium-catalyzed oxidative addition than 4-halopyridines.[6] Conversely, 4-pyridylboronic acid is more stable and less prone to protodeboronation than its 2-pyridyl counterpart.[3][4][5] This combination often provides a better kinetic window for selective cross-coupling.

Probable Cause B: Inappropriate Catalyst or Ligand System

The ligand bound to the palladium center is the single most important factor in controlling regioselectivity.[11][12][13][14] Steric hindrance and electronic properties of the ligand dictate which position of the pyridine ring can effectively approach the metal center for oxidative addition.

Solution:

  • Sterically Hindered Ligands: To promote coupling at the less-hindered 4-position of a dihalopyridine (e.g., 2,4-dichloropyridine), a very bulky ligand can be used. For instance, sterically demanding N-heterocyclic carbene (NHC) ligands have been shown to favor C4 coupling over the traditionally more reactive C2 position.[15]

  • Ligand Screening: There is no universal ligand. A screening of common phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) and NHC ligands (e.g., IPr, IMes) is highly recommended to find the optimal choice for your specific substrate combination. Computational studies have shown that the electronic interaction between the palladium-ligand complex and the substrate's orbitals governs the insertion step, which can be tuned by the ligand.[11][13][14]

Decision Workflow for Improving Regioselectivity

G start Low Regioselectivity (Isomer Mixture) substrate Evaluate Substrate Pairing (e.g., 2-BromoPy + 4-BoronicPy) start->substrate ligand Screen Ligands: Sterically Bulky vs. Electron-Rich substrate->ligand If still poor conditions Optimize Reaction Conditions (Temp, Solvent, Base) ligand->conditions If still poor analysis Analyze Isomer Ratio (GC-MS, NMR) conditions->analysis analysis->ligand Iterate success High Regioselectivity Achieved analysis->success Desired Ratio G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OA + Ar-X TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM + Ar'-B(OR)₂ Homo Homocoupling OA->Homo Side Reaction RE Reductive Elimination TM->RE Deboron Protodeboronation TM->Deboron Side Reaction RE->Pd0 + Ar-Ar' Inhibition Catalyst Inhibition (Product Sequestration) RE->Inhibition

Caption: Key steps in the Suzuki cycle and common side reactions.

Optimized Protocol: Regioselective Suzuki-Miyaura Synthesis of 2,4'-Bipyridine

This protocol is a starting point and may require optimization based on specific substituted pyridines. It prioritizes regioselectivity by using a stable boronic ester and a robust catalyst system.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (4-Pyridylboronic acid pinacol ester) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyridine, 4-pyridylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the reaction mixture for an additional 10-15 minutes to ensure it is thoroughly deoxygenated. [16]5. Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2,4'-bipyridine.

Troubleshooting this Protocol:

  • If homocoupling of the boronic ester is significant: Lower the reaction temperature to 80 °C and ensure the system is completely free of oxygen. [16]* If the reaction is sluggish: Consider a more electron-rich ligand like XPhos or a switch to a more polar solvent like THF/water, but be mindful that water may increase protodeboronation.

References

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Metal Complexes: 2,2'-Bipyridine vs. 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry and homogeneous catalysis, prized for its robust chelating ability and tunable electronic properties.[1] Its utility spans a vast array of transformations, from classic cross-coupling reactions to intricate photoredox catalysis.[2][3] However, the quest for enhanced catalytic performance—be it in activity, selectivity, or stability—necessitates continuous innovation in ligand design. This guide delves into a comparative analysis of metal complexes bearing the traditional 2,2'-bipyridine scaffold against those with the less conventional, asymmetrically substituted 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.

While direct, side-by-side experimental data for metal complexes of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine is not yet prevalent in the literature, this guide will leverage established principles of ligand--effect tuning in catalysis to provide a well-grounded, predictive comparison. We will explore how the unique structural and electronic features of this substituted 2,4'-bipyridine are anticipated to modulate the catalytic activity of a metal center, offering researchers and drug development professionals a roadmap for harnessing its potential in novel catalytic systems.

The Archetype: 2,2'-Bipyridine in Catalysis

Metal complexes of 2,2'-bipyridine are ubiquitous in catalysis for good reason. The bidentate, chelating nature of the ligand imparts significant stability to the metal center, while its aromatic system can be readily modified to fine-tune the electronic environment of the catalyst.[1] These complexes have proven instrumental in a variety of catalytic applications, including:

  • Palladium-catalyzed cross-coupling reactions: In reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, (bpy)Pd complexes are often employed to facilitate the key steps of oxidative addition and reductive elimination.[4][5]

  • Nickel-catalyzed reactions: The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) in (bpy)Ni complexes makes them powerful catalysts in cross-electrophile coupling and photoredox reactions.[3][6][7][8][9]

  • Ruthenium- and Rhenium-catalyzed photoredox and CO2 reduction: The photophysical properties of [Ru(bpy)₃]²⁺ and related complexes have been extensively studied and applied in light-driven reactions. Similarly, Re(bpy)(CO)₃Cl is a well-established electrocatalyst for the reduction of carbon dioxide.[10][11][12]

The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, a mainstay of modern organic synthesis, is depicted below to illustrate the fundamental role of the bipyridine ligand in stabilizing the active catalytic species.

Catalytic_Cycle_2_2_bipyridine Pd(0)L2 Pd(0)(bpy) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)(bpy) Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R')(bpy) Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Ar-R' Reductive\nElimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative\nAddition R'-M R'-M R'-M->Transmetalation Synthesis_Workflow cluster_pyridine1 Pyridine 1 Synthesis cluster_pyridine2 Pyridine 2 Synthesis Start1 Substituted Pyridine Precursor 1 (e.g., 2-halo-3,5-dimethylpyridine) Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Negishi) Start1->Cross_Coupling Start2 Substituted Pyridine Precursor 2 (e.g., 2,5-dichloro-4-halopyridine) Boronation Boronation / Organozinc formation Start2->Boronation Boronation->Cross_Coupling Product 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine Cross_Coupling->Product

A plausible synthetic workflow for 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine.
Structural and Electronic Properties

The defining features of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine are its non-chelating 2,4'-linkage and its distinct substitution pattern.

  • Coordination Mode: Unlike the rigid, coplanar chelation of 2,2'-bipyridine, the 2,4'-linkage prevents bidentate coordination to a single metal center. Instead, it is expected to act as a monodentate ligand through the nitrogen of the 2-substituted ring, or as a bridging ligand, connecting two metal centers. This has profound implications for the geometry and stability of the resulting metal complexes. [13]

Coordination_Modes Coordination Modes of Bipyridine Ligands cluster_22 2,2'-Bipyridine (Chelating) cluster_24_mono 2,4'-Bipyridine (Monodentate) cluster_24_bridge 2,4'-Bipyridine (Bridging) M1 M N1_22 N M1->N1_22 N2_22 N M1->N2_22 M2 M N1_24_mono N M2->N1_24_mono N2_24_mono N M3 M N1_24_bridge N M3->N1_24_bridge M4 M N2_24_bridge N M4->N2_24_bridge

A diagram illustrating the different coordination modes of 2,2'- and 2,4'-bipyridine ligands.
  • Electronic Effects: The ligand's electronic character is a balance of its substituents. The two chloro groups are strongly electron-withdrawing, decreasing the electron density on the pyridine rings and making the nitrogen atoms less basic. Conversely, the two methyl groups are electron-donating. [10][14]This push-pull electronic configuration can lead to unique reactivity. The overall electron-withdrawing nature is expected to make the metal center more electrophilic.

  • Steric Effects: The methyl groups at the 3 and 5 positions introduce steric bulk around one of the pyridine rings. This can influence the ligand's coordination to the metal center and modulate the accessibility of substrates to the catalytically active site. [14]

Predicted Comparative Catalytic Performance

Based on the structural and electronic differences, we can predict how metal complexes of 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine might perform in catalysis compared to their 2,2'-bipyridine counterparts.

Catalytic ParameterMetal-2,2'-bipyridine ComplexPredicted Performance of Metal-2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine ComplexRationale
Catalyst Stability HighLower (for monomeric species)The chelate effect of 2,2'-bipyridine provides significant thermodynamic stability. The monodentate or bridging coordination of the 2,4'-bipyridine would result in a less stable complex, potentially leading to ligand dissociation or catalyst decomposition.
Oxidative Addition Rate Moderate to HighPotentially HigherThe net electron-withdrawing nature of the chloro-substituted ligand can make the metal center more electron-deficient and thus more reactive towards oxidative addition.
Reductive Elimination Rate Moderate to HighPotentially SlowerThe steric bulk of the methyl groups and the non-chelating nature of the ligand may hinder the formation of the transition state required for reductive elimination.
Substrate Scope BroadPotentially AlteredThe unique steric and electronic environment created by the substituted 2,4'-bipyridine could lead to different substrate selectivities compared to the more general 2,2'-bipyridine systems.
Turnover Number (TON) Generally HighPotentially LowerWhile individual catalytic steps might be faster, overall catalyst longevity and thus TON could be compromised by lower stability.

Note: This table presents a predictive model based on established principles of catalysis and ligand design. Actual experimental results may vary depending on the specific metal, reaction conditions, and substrates.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the efficacy of different ligands.

Objective: To couple an aryl halide with an arylboronic acid using a palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine or 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the bipyridine ligand (2.2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Stir the reaction mixture at 80 °C for the desired time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

While 2,2'-bipyridine remains a workhorse ligand in catalysis, the exploration of less conventional isomers like 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine opens up new avenues for catalyst design and discovery. The predicted impact of its unique electronic and steric properties—a more electrophilic metal center, altered coordination geometry, and potential for bridging coordination—suggests that metal complexes of this ligand could exhibit novel reactivity and selectivity.

The lower predicted stability of complexes with this non-chelating ligand is a critical consideration. However, this lability could also be advantageous in certain catalytic cycles where ligand dissociation is a key step. Future experimental work is needed to validate these predictions and to fully elucidate the catalytic potential of metal complexes bearing 2',5'-dichloro-3,5-dimethyl-2,4'-bipyridine. Such studies will undoubtedly contribute to the development of more sophisticated and efficient catalytic systems for a wide range of chemical transformations.

References

  • Campeau, L.-C., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. [Link] [15][16]2. Campeau, L.-C., et al. (2011). Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. PubMed. [Link] [17]3. Kim, J. S., & Lee, J. K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link] [18]4. Fagnou, K., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. ACS Publications. [Link]

  • Ryba, M., et al. (2005). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines. MDPI. [Link]

  • BenchChem. (2025). Addressing challenges in the synthesis of unsymmetrical bipyridines. BenchChem.
  • Kim, J. S., & Lee, J. K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link] [19]8. Walsh, J. J., et al. (2017). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. ResearchGate. [Link] [14]9. Kim, J. S., & Lee, J. K. (2024). Synthesis of bipyridine derivatives using other cross-coupling... ResearchGate. [Link]

  • BenchChem. (2025).
  • Kim, J. S., & Lee, J. K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health. [Link] [2]12. Hazari, N., et al. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link] [6]13. He, H., et al. (2024). Exploration of Nickel Complexes for C-N Cross-Coupling Using Photocatalysis. Eastern Illinois University. [Link] [7]14. Taylor, J. O., et al. (2018). Solvent and ligand substitution effects on electrocatalytic reduction of CO2 with [Mo(CO)4(x,x - CentAUR. CentAUR. [Link]

  • Ting, S. I. (2022). Reactive Nickel Species Relevant to Cross-Coupling. DataSpace - Princeton University. [Link] [8]16. Chardon, E., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. National Institutes of Health. [Link] [10]17. Hazari, N., et al. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. PubMed. [Link] [9]18. Horvath, U. E., et al. (2021). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. ResearchGate. [Link] [13]19. Johnson Matthey. (n.d.). Technical brief: Nickel complexes for cross coupling. Johnson Matthey. [Link] [3]20. Synlett. (2014). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. Thieme. [Link]

  • Stahl, S. S., et al. (2016). Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. [Link] [4]22. Kubiak, C. P., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. ACS Publications. [Link] [11]23. Chardon, E., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers. [Link] [12]24. Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link] [1]25. Al-Masry, M. R., et al. (2018). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. National Institutes of Health. [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link] [5]27. Inagaki, S., et al. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Hein, J. E., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Garg, N. K., & Dander, J. E. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link].org/10.1039/D0CY01250A)

Sources

A Researcher's Guide to Assessing the Stability of Metal Complexes with Substituted Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of drug development, catalysis, and materials science, the precise control and understanding of metal complex stability are paramount. Substituted bipyridine ligands, with their versatile coordination chemistry, form the backbone of numerous functional metal complexes. Their stability, a measure of the strength of the metal-ligand interaction in solution, dictates their efficacy, reactivity, and lifespan. This guide provides a comprehensive comparison of methodologies to assess the stability of these crucial compounds, grounded in thermodynamic principles and supported by practical, field-proven experimental protocols.

The Thermodynamics of Stability: A Conceptual Framework

The stability of a metal complex in solution is a thermodynamic property quantified by the stability constant (K) , also known as the formation constant (Kf).[1][2] This value represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. A larger stability constant signifies a stronger metal-ligand bond and a more stable complex.[1] For a simple 1:1 metal (M) to ligand (L) complex, the equilibrium is:

M + L ⇌ ML

And the stepwise stability constant is:

K₁ = [ML] / ([M][L])[3]

For complexes with multiple ligands, such as those often formed with bidentate bipyridines, a series of stepwise stability constants (K₁, K₂, K₃...) or an overall stability constant (β) is used.[3] It's crucial to distinguish between thermodynamic stability, which relates to the equilibrium position, and kinetic stability, which pertains to the rate of ligand substitution reactions.[1][2] A complex can be thermodynamically stable but kinetically labile, or vice versa.

Key Factors Influencing the Stability of Substituted Bipyridine Complexes

The stability of a metal-bipyridine complex is not an intrinsic property but is influenced by a delicate interplay of several factors. Understanding these allows for the rational design of complexes with desired stability profiles.

  • Nature of the Metal Ion:

    • Charge and Size: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion.[4][5] This is due to a stronger electrostatic attraction between the metal center and the ligand. For divalent metal ions of the first transition series, the stability often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[1][5]

    • Crystal Field Stabilization Energy (CFSE): The CFSE contributes to the overall thermodynamic stability of a complex. Complexes with higher CFSE values tend to be more stable.

  • Properties of the Substituted Bipyridine Ligand:

    • Basicity of the Ligand: More basic ligands, which are better electron donors, typically form more stable complexes. The electron-donating or electron-withdrawing nature of substituents on the bipyridine ring significantly alters the ligand's basicity.

    • The Chelate Effect: Bipyridine is a bidentate chelating ligand, meaning it binds to the metal ion through two donor atoms.[6] This chelation results in the formation of a stable five-membered ring structure. The chelate effect describes the enhanced stability of complexes with chelating ligands compared to those with analogous monodentate ligands.[6][7][8][9] This effect is primarily entropy-driven; the coordination of one bidentate ligand releases two or more solvent molecules, leading to a favorable increase in the overall entropy of the system.[6][8][10]

    • Steric Effects: Bulky substituents near the nitrogen donor atoms of the bipyridine can introduce steric hindrance, which can weaken the metal-ligand bond and decrease the stability of the complex.[4]

    • Resonance Effects: Resonance within the ligand can enhance the stability of the resulting metal complex.

  • The Macrocyclic Effect: While not directly applicable to simple bipyridine ligands, it's an important related concept. Macrocyclic ligands, which are pre-organized for metal binding, exhibit an even greater stability enhancement than non-cyclic chelating ligands, a phenomenon known as the macrocyclic effect.[6][7][10] This is due to both favorable enthalpy and entropy changes.[10]

G cluster_metal Metal Ion Properties cluster_ligand Ligand Properties Metal_Charge_Size Charge & Size Stability Complex Stability Metal_Charge_Size->Stability CFSE CFSE CFSE->Stability Ligand_Basicity Basicity Ligand_Basicity->Stability Chelate_Effect Chelate Effect Chelate_Effect->Stability Steric_Effects Steric Effects Steric_Effects->Stability Resonance Resonance Resonance->Stability

Caption: Factors influencing the stability of metal-bipyridine complexes.

Experimental Techniques for Determining Stability Constants: A Comparative Analysis

Several robust experimental techniques are available to determine the stability constants of metal complexes. The choice of method depends on the specific system, available instrumentation, and the desired level of accuracy.[11]

TechniquePrincipleAdvantagesDisadvantages
Potentiometric Titration Measures the change in pH or metal ion concentration upon complex formation.[12][13]High accuracy and precision, widely applicable.[12][14]Can be time-consuming, requires careful calibration.
UV-Visible Spectroscopy Monitors changes in the absorbance spectrum of the metal or ligand upon complexation.[2]Simple, rapid, and requires small sample volumes.[15]Only suitable for systems with a significant spectral change upon binding; less accurate for complex equilibria.[2]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.[16][17]Provides a complete thermodynamic profile (ΔH, ΔS, and Kₐ) in a single experiment.[17]Requires specialized and expensive instrumentation, sensitive to experimental conditions.
NMR Spectroscopy Observes changes in the chemical shifts of ligand or metal nuclei upon complex formation.Provides detailed structural information about the complex.Lower sensitivity compared to other methods, can be complex to analyze.

In-Depth Experimental Protocols

Protocol 1: Determination of Stability Constant by UV-Visible Spectrophotometric Titration (Mole Ratio Method)

This method is particularly useful for colored complexes, such as the Fe(II)-bipyridine complex, which exhibits a strong absorption in the visible region.[3]

Objective: To determine the stoichiometry and stability constant of a metal-bipyridine complex.

Materials:

  • Stock solution of the metal salt (e.g., FeSO₄·7H₂O) of known concentration.[3]

  • Stock solution of the substituted bipyridine ligand of known concentration.[3]

  • Appropriate solvent (e.g., deionized water, ethanol/water mixture).[3]

  • UV-Vis Spectrophotometer.[3]

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the bipyridine ligand.[18] Ensure the total volume of each solution is the same.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.[3][18]

  • Absorbance Measurements: Measure the absorbance of each solution at the determined λ_max.[3]

  • Data Analysis:

    • Plot the absorbance at λ_max versus the mole ratio of [Ligand]/[Metal].

    • The plot will typically show two linear regions. The intersection of these lines corresponds to the stoichiometry of the complex.[18]

    • The stability constant (K) can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Metal Stock C Create Series of Solutions (Constant [M], Varying [L]) A->C B Prepare Ligand Stock B->C D Acquire UV-Vis Spectra C->D E Identify λmax D->E F Measure Absorbance at λmax E->F G Plot Absorbance vs. [L]/[M] F->G H Determine Stoichiometry G->H I Calculate Stability Constant (K) H->I

Caption: Workflow for UV-Vis spectrophotometric titration.

Protocol 2: Potentiometric Titration for High-Accuracy Stability Constant Determination

This method, often considered the gold standard, relies on monitoring pH changes during the titration of a ligand solution with a standard acid or base, both in the presence and absence of the metal ion.[12][14]

Objective: To accurately determine the stepwise stability constants of a metal-bipyridine complex.

Materials:

  • Calibrated pH meter and electrode.[19]

  • Thermostated reaction vessel.

  • Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH).[20]

  • Solution of the bipyridine ligand.

  • Solution of the metal salt.

  • Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.[14]

Procedure:

  • Calibration: Calibrate the pH meter with standard buffer solutions.[19]

  • Titration Series: Perform three sets of titrations with the standardized base:

    • A: Acid + Inert Electrolyte

    • B: Acid + Inert Electrolyte + Ligand Solution[19]

    • C: Acid + Inert Electrolyte + Ligand Solution + Metal Solution[19]

  • Data Collection: Record the pH value after each addition of the titrant.

  • Data Analysis (Bjerrum's Method):

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄_A) at different pH values. This allows for the determination of the ligand's protonation constants.

    • Calculate the average number of ligands complexed per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration of the metal-ligand solution.

    • Plot n̄ versus pL (-log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this formation curve. For example, at n̄ = 0.5, pL = log(K₁).

Conclusion

A thorough assessment of the stability of metal complexes with substituted bipyridine ligands is critical for their successful application. While UV-Visible spectroscopy offers a rapid and accessible method for initial characterization, potentiometric titrations provide highly accurate and detailed information on stepwise formation constants. For a complete thermodynamic understanding, Isothermal Titration Calorimetry stands as the premier technique. By selecting the appropriate methodology and carefully controlling experimental variables, researchers can gain invaluable insights into the factors governing complex stability, thereby enabling the design of more effective and robust metal-based systems for a wide array of scientific endeavors.

References

  • Stability of Metal Complexes - ResearchGate. Available from: [Link]

  • DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX - Global Scientific Journal. Available from: [Link]

  • Stability constants of metal complexes and their applications - DU Chem. Available from: [Link]

  • Stability Constants of Metal Complexes in Solution - IntechOpen. Available from: [Link]

  • Determination of stability constant by Potentiometric titrations -II - YouTube. Available from: [Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES - ResearchGate. Available from: [Link]

  • Chelate and Macrocyclic Effects - Chemistry LibreTexts. Available from: [Link]

  • Metal-bipyridine complexes in DNA backbones and effects on thermal stability - PubMed. Available from: [Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd - ResearchGate. Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]

  • The Chelate Effect (and Macrocycle Effect) - Chemistry LibreTexts. Available from: [Link]

  • Stability of Metal Complexes - IntechOpen. Available from: [Link]

  • Experimental determination of stability constants of aqueous complexes - Docenti UniNA. Available from: [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA - Rasayan. Available from: [Link]

  • Stability of Metal Complexes - SciSpace. Available from: [Link]

  • Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - SciSpace. Available from: [Link]

  • The chelate and macrocyclic effects. Available from: [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. Available from: [Link]

  • Chelate and Macrocyclic Effects | PDF | Ligand - Scribd. Available from: [Link]

  • Isothermal titration calorimetry - Moodle@Units. Available from: [Link]

  • POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. Available from: [Link]

  • Thermodynamic Stability of Metal Complexes - Chemistry LibreTexts. Available from: [Link]

  • Chelate Effect and Its Thermodynamic Origin | Dalal Institute. Available from: [Link]

  • Calorimetry to Quantify Protein-Ligand Binding - IntechOpen. Available from: [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. Available from: [Link]

  • Thermodynamics of Nanocrystal-Ligand Binding Through Isothermal Titration Calorimetry - RSC Publishing. Available from: [Link]

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Computational Analysis of Substituted Bipyridines: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide

The Strategic Role of Substituted Bipyridines

Substituted 2,2'-bipyridines are ubiquitous ligands in transition metal chemistry. When coordinated to metal centers like Ruthenium (Ru) or Iridium (Ir), they form the core architecture of photocatalysts, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs)1[1]. The optoelectronic performance of these materials is dictated by their electronic properties—specifically, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)2[2]. Density Functional Theory (DFT) allows us to predict and tune these properties in silico before committing to complex laboratory syntheses.

Software Suite Comparison: Gaussian 16 vs. ORCA 5.0

Selecting the right computational suite is critical for balancing accuracy, computational cost, and workflow efficiency. Here, we objectively compare two leading packages used for transition metal complex analysis: Gaussian 16 and ORCA 5.0 .

  • Gaussian 16 is the legacy powerhouse. It is highly regarded for its robust geometry optimization algorithms and the availability of analytical gradients for a vast array of post-Hartree-Fock methods 3[3]. However, its commercial licensing can be a barrier, and its default integration grids can be slower for massive molecules.

  • ORCA 5.0 has rapidly become the preferred alternative in modern computational chemistry. It is free for academic use and integrates the Resolution of Identity (RI) and Chain of Spheres (COSX) approximations (collectively RIJCOSX). This dramatically accelerates the calculation of exact exchange in hybrid functionals without a significant loss in accuracy4[4].

Table 1: Performance Benchmark (Gaussian 16 vs. ORCA 5.0)

System: [Ru(bpy)3]2+ Complex (Single Point Energy, B3LYP/def2-TZVP, 16 CPU Cores)

Feature / MetricGaussian 16ORCA 5.0
Primary Algorithm Standard Analytical IntegrationRIJCOSX Approximation
Relative Wall-Clock Time ~68.6 minutes~45.5 minutes
Absolute Energy (a.u.) -2145.12345-2145.12358
Energy Difference Baseline~1.3 x 10⁻⁴ a.u.
Cost / Licensing Commercial License RequiredFree for Academic Use
Optimal Use Case Routine optimizations, robust SCFLarge molecules, fast TD-DFT

Note: Benchmark times and energy differences are representative values based on standard 16-core CPU architectures and tight SCF convergence criteria5[5],6[6].

Causality-Driven Experimental Protocol

A rigorous computational protocol must be a self-validating system. The following step-by-step methodology details the workflow for analyzing a substituted bipyridine ligand, explaining the causality behind each parameter choice.

G Init 1. Initial Structure Generation Opt 2. Geometry Optimization (B3LYP/def2-SVP + D3) Init->Opt Freq 3. Frequency Analysis (Hessian Calculation) Opt->Freq Check Are there imaginary frequencies? Freq->Check Check->Opt Yes (Saddle Point) TDDFT 4. TD-DFT Single Point (CAM-B3LYP/def2-TZVP) Check->TDDFT No (True Minimum) Output 5. Electronic Properties (UV-Vis, Redox Potentials) TDDFT->Output

Self-validating computational workflow for bipyridine electronic property analysis.

Step 1: Geometry Optimization
  • Method: B3LYP functional with the def2-SVP basis set and D3(BJ) dispersion correction.

  • Causality: B3LYP provides an excellent balance between computational cost and geometric accuracy for organic ligands. We utilize the def2-SVP (double-zeta) basis set here because molecular geometries converge rapidly with respect to basis set size, making larger basis sets an unnecessary computational expense at this stage 7[7]. The D3(BJ) empirical dispersion correction is mandatory to accurately model the non-covalent London dispersion forces between bulky substituent groups8[8].

Step 2: Frequency Analysis (Self-Validation)
  • Method: Analytical Hessian calculation at the B3LYP/def2-SVP level.

  • Causality: Optimization algorithms only seek a stationary point on the potential energy surface, which could be a saddle point (transition state) rather than a true minimum. By calculating the vibrational frequencies, we validate the geometry. The absence of imaginary (negative) frequencies confirms the structure is a true local minimum, making the protocol a self-validating system 8[8].

Step 3: Excited State TD-DFT Calculation
  • Method: CAM-B3LYP/def2-TZVP with an implicit Solvation Model (e.g., SMD).

  • Causality: Standard hybrid functionals suffer from self-interaction errors, leading to severe underestimation of charge-transfer excitation energies. We switch to the range-separated functional CAM-B3LYP to correct this9[9]. Furthermore, we upgrade to a triple-zeta basis set (def2-TZVP) because accurate prediction of diffuse excited-state electron clouds requires higher angular momentum polarization functions 7[7].

Mechanistic Insights: The Substituent Effect

The primary goal of this computational workflow is to predict how functional groups alter the ligand's electronic structure.

G cluster_EDG Electron-Donating (-NH2, -CH3) cluster_EWG Electron-Withdrawing (-NO2, -Br) Core 2,2'-Bipyridine Core EDG Inductive/Resonance Donation Core->EDG EWG Inductive/Resonance Withdrawal Core->EWG HOMO HOMO Destabilization (Energy ↑) EDG->HOMO Gap Reduced HOMO-LUMO Gap (Red-Shifted Absorption) HOMO->Gap LUMO LUMO Stabilization (Energy ↓) EWG->LUMO LUMO->Gap

Mechanism of HOMO-LUMO gap modulation via bipyridine substitution.

Electron-Donating Groups (EDGs), such as -NH2 or -OH, push electron density into the bipyridine ring via resonance and inductive effects. This destabilizes the HOMO, raising its energy. Conversely, Electron-Withdrawing Groups (EWGs), like -NO2 or -Br, pull electron density away, stabilizing the LUMO and lowering its energy8[8],2[2]. In both scenarios, the net result is typically a reduction in the HOMO-LUMO energy gap, which manifests experimentally as a red-shift in the UV-Vis absorption spectrum9[9].

Table 2: Substituent Effects on 2,2'-Bipyridine Electronic Properties

Method: CAM-B3LYP/6-311++G(d,p) Level of Theory

Substituent (4,4'-position)NatureHOMO (eV)LUMO (eV)Gap (eV)Shift Effect
-H (Unsubstituted) Baseline-7.12-1.255.87N/A
-NH₂ (Amino) Strong EDG-6.05-1.104.95Strong Red Shift
-OH (Hydroxyl) Moderate EDG-6.42-1.185.24Moderate Red Shift
-Br (Bromo) Weak EWG-7.25-1.855.40Slight Red Shift

Data synthesized from DFT evaluations of bipyridine derivatives, demonstrating the profound impact of amino substitutions on gap reduction8[8].

Conclusion

For the computational analysis of substituted bipyridines, both Gaussian 16 and ORCA 5.0 provide exceptional accuracy. However, for high-throughput screening of bulky transition metal complexes where TD-DFT is required, ORCA's RIJCOSX implementation offers a superior time-to-result ratio. By adhering to a self-validating protocol (Geometry Optimization → Frequency Check → Range-Separated TD-DFT), researchers can reliably predict the optoelectronic behavior of novel ligands prior to benchtop synthesis.

References

  • Computational Evaluation of Copper Dimethyl-Bipyridine Based Complex towards Dye Sensitized Solar Cell Performance - ResearchG
  • Full article: DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine deriv
  • HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions.
  • Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Deriv
  • r2compchem/benchmark-qm: Let's benchmark quantum chemistry packages! - GitHub.
  • Comparing Gaussian 16 and ORCA 5.0.
  • A detailed density functional theory exploration of the photodissociation mechanism of ruthenium complexes for photoactiv
  • Orca vs Gaussian : r/Chempros - Reddit.
  • Basis sets - ORCA Input Library.

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Evaluating the Steric Hindrance of 3,5-Dimethyl-2,4'-bipyridine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and transition metal catalysis increasingly rely on precisely tuned ligand architectures, understanding the steric topography of bipyridine derivatives is paramount. While symmetrical 2,2'-bipyridines dominate the literature as classic chelating bidentate ligands, unsymmetrical derivatives like 2,4'-bipyridine offer unique monodentate or bridging coordination modes[1].

The introduction of methyl groups at the 3 and 5 positions of the 2-pyridyl ring to form 3,5-dimethyl-2,4'-bipyridine fundamentally alters the molecule's spatial profile. This guide objectively compares the steric hindrance of 3,5-dimethyl-2,4'-bipyridine against standard bipyridine alternatives, providing researchers with the mechanistic causality and self-validating experimental protocols needed to evaluate these ligands in complex chemical systems.

Mechanistic Causality: The Origin of Steric Hindrance

In unsubstituted 2,4'-bipyridine, the inter-ring C-C bond connects the C2 position of one ring to the C4' position of the other. The relatively unhindered nature of this linkage allows the molecule to adopt a nearly coplanar conformation (dihedral angle


) to maximize 

-conjugation[2].

However, substituting the 3 and 5 positions of the 2-pyridyl ring with methyl groups introduces severe steric clashes[3]. The C3-methyl group is positioned directly adjacent to the inter-ring C-C bond. As the molecule attempts to rotate, this bulky methyl group collides with the ortho-protons (C3' and C5') of the 4'-pyridyl ring. To relieve this Pauli repulsion, the rings are forced out of planarity, adopting a highly twisted or orthogonal conformation. This increased dihedral angle restricts free rotation, raises the rotational energy barrier, and creates a bulky steric shield that can hinder metal coordination and alter catalytic substrate accessibility[4].

G A 3,5-Dimethyl Substitution on 2-Pyridyl Ring B Steric Clash at C3-Methyl with 4'-Pyridyl Protons A->B C Increased Inter-ring Dihedral Angle (>60°) B->C D Higher %Vbur (Steric Bulk) C->D E Hindered Metal Coordination & Altered Catalytic Activity D->E

Pathway of steric hindrance induced by 3,5-dimethyl substitution on 2,4'-bipyridine.

Objective Comparison of Bipyridine Alternatives

To contextualize the steric bulk of 3,5-dimethyl-2,4'-bipyridine, we must compare it against standard structural isomers. Traditional steric parameters like the Tolman cone angle fail to accurately capture the asymmetric bulk of lopsided heterocyclic ligands[4]. Instead, the Percent Buried Volume (


) —the fraction of the total volume of a sphere (radius = 3.50 Å) centered on the metal atom occupied by the ligand—provides a highly accurate, quantifiable descriptor[5].
Table 1: Steric and Structural Comparison of Bipyridine Derivatives
Ligand AlternativePrimary Coordination ModeFree Ligand Dihedral Angle (

)
Typical

(M-L complex)
Rotational Barrier (

)
2,2'-Bipyridine Bidentate (Chelating)

(transoid)

Low (

kJ/mol)
2,4'-Bipyridine Monodentate / Bridging


Very Low (

kJ/mol)
3,5-Dimethyl-2,4'-bipyridine Monodentate / Bridging

(Twisted/Orthogonal)

High (

kJ/mol)
3,3'-Dimethyl-2,2'-bipyridine Bidentate (Highly Strained)


Very High

Analysis: Unsubstituted 2,4'-bipyridine exhibits minimal steric hindrance, allowing rapid rotation and facile bridging between metal centers[1][2]. In contrast, the 3,5-dimethyl derivative behaves similarly to the notoriously hindered 3,3'-dimethyl-2,2'-bipyridine. The elevated


 of the 3,5-dimethyl-2,4'-bipyridine limits the approach of incoming substrates, which is a critical consideration since bulky ligands are known to significantly hinder processes like photocatalytic 

reduction due to active-site blocking[6].

Experimental Workflows for Steric Evaluation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to empirically and computationally measure the steric hindrance of these derivatives.

Protocol 1: Computational Quantification of Percent Buried Volume ( )

Because X-ray crystallography only provides a static snapshot influenced by crystal packing forces, Density Functional Theory (DFT) coupled with topographic steric mapping is the gold standard for evaluating ligand bulk[7][8].

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3,5-dimethyl-2,4'-bipyridine metal complex in silico. Perform a full geometry optimization using a robust DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p) for main group elements, LANL2DZ for transition metals)[9][10].

  • Frequency Verification: Run a frequency calculation on the optimized geometry to ensure the absence of imaginary frequencies, confirming the structure is a true local minimum[10].

  • Coordinate Extraction: Export the optimized Cartesian coordinates (XYZ format).

  • SambVca / SEQCROW Processing: Input the coordinates into the SambVca 2.1 web application or the UCSF ChimeraX SEQCROW plugin[5][8].

  • Parameter Definition:

    • Define the metal center as the origin.

    • Set the sphere radius to

      
       Å[5].
      
    • Set the mesh spacing to

      
       Å for numerical integration[5].
      
    • Scale the Bondi van der Waals radii by

      
       and exclude hydrogen atoms from the calculation to prevent artificial inflation of the steric bulk[5].
      
  • Data Output: Generate the topographical steric maps and extract the total

    
     along with the quadrant-specific 
    
    
    
    to analyze the asymmetry of the 3,5-dimethyl substitution.

G Step1 Ligand/Complex Geometry Optimization (DFT) Step2 Frequency Calculation (Confirm True Minimum) Step1->Step2 Step3 Define Metal Center (Sphere Radius = 3.5 Å) Step2->Step3 Step4 SambVca 2.1 / SEQCROW Volume Integration Step3->Step4 Step5 Generate Topographical Steric Maps & %Vbur Step4->Step5

Computational workflow for determining the Percent Buried Volume (%Vbur) of ligands.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

To validate the computational findings, VT-NMR is used to measure the dynamic rotational barrier (


) caused by the C3-methyl steric clash[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve

    
     mg of 3,5-dimethyl-2,4'-bipyridine in 
    
    
    
    mL of a low-freezing deuterated solvent (e.g.,
    
    
    or toluene-
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
    -NMR spectrum at 
    
    
    
    K. Due to rapid rotation around the C-C bond, the ortho-protons of the 4'-pyridyl ring will likely appear as a time-averaged single resonance.
  • Cooling Cycle: Gradually lower the temperature of the NMR probe in

    
     K increments down to 
    
    
    
    K. Allow
    
    
    minutes of equilibration time at each step before acquiring the spectrum.
  • Decoalescence Observation: Monitor the signal of the 4'-pyridyl ortho-protons. As the thermal energy drops below the rotational barrier induced by the 3,5-dimethyl groups, the rotation will freeze on the NMR timescale, causing the averaged peak to broaden and eventually split (decoalesce) into distinct signals for the non-equivalent protons.

  • Thermodynamic Calculation: Identify the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) of the fully resolved peaks at the lowest temperature. Use the Eyring equation to calculate the rotational activation energy (
    
    
    ).

Conclusion

The 3,5-dimethyl-2,4'-bipyridine ligand presents a fascinating case of steric engineering. While the 2,4'-linkage natively promotes coplanarity and low rotational barriers[2], the strategic placement of methyl groups at the 3 and 5 positions forces an orthogonal geometry. By utilizing DFT-derived


 calculations[8] and VT-NMR[4], researchers can quantitatively map this steric hindrance, allowing for the rational design of transition metal complexes where precise control over substrate accessibility is required.
References

1.[7] DFT calculations towards predictive organo/organometallic chemistry: buried volume (%VBur). tdx.cat. URL: 2.[6] Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. mdpi.com. URL: 3.[4] Tuning the Rotational Behavior of Lopsided Heterocyclic Nitrogen Ligands (L) in Octahedral cis- 2 Complexes. A Variable-Temperature 1H NMR Study. researchgate.net. URL: 4.[1] Synthesis, Characterization and Antimicrobial Activity of Mixed-Ligand Metal Complex. scispace.com. URL: 5.[2] Protonation Thermochemistry of Gaseous 2,2'-, 4,4'- and 2,4'-Bipyridines and 1,10-phenanthroline. srce.hr. URL: 6.[3] III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY. cdnsciencepub.com. URL: 7.[5] The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes. mdpi.com. URL: 8.[8] Percent Buried Volume Method - AI Prompt. docsbot.ai. URL: 9.[9] Quantitative Modeling of Bis(pyridine)silver (I) Permanganate Oxidation of Hydantoin Derivatives. nih.gov. URL: 10.[10] Quantum chemical studies on acidity basicity behaviour of bipyridine derivatives. semanticscholar.org. URL:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine. As a member of the halogenated organic compound family, specifically a chlorinated bipyridine, this substance requires meticulous handling and adherence to hazardous waste protocols to ensure laboratory safety and environmental protection. The procedures outlined below are designed for researchers, scientists, and drug development professionals.

Core Directive: Hazard Assessment and Precautionary Principle

While a detailed toxicological profile for 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine may not be extensively documented, its chemical structure necessitates a cautious approach. As a chlorinated aromatic compound, it should be treated as hazardous waste due to its potential toxicity and environmental persistence.[1] The "Precautionary Principle" must be applied, assuming the substance is harmful unless proven otherwise. All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware, must be treated as hazardous waste.[2]

Immediate Safety & Handling: Your First Line of Defense

Proper disposal procedures begin long before waste is generated. Establishing a safe handling environment is paramount to minimizing exposure and preventing accidental release.

Engineering Controls

All handling of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine and its associated waste must be conducted within a certified laboratory chemical fume hood.[1][3] This is the primary method of respiratory protection and serves to contain any dust or vapors that may be generated.[3] An eyewash station and safety shower must be readily accessible and unobstructed.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following table summarizes the minimum required PPE.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3]To shield eyes from potential splashes and fine particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer insufficient protection for prolonged contact.[3][4]To prevent skin absorption, which can be a significant route of exposure for chlorinated compounds.[5]
Body Protection A fully-buttoned, long-sleeved laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for spills or situations with inadequate ventilation.[3]To prevent the inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Chemical neutralization of chlorinated pyridines is not a standard laboratory procedure and should not be attempted.[3] The sole approved disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2]

Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Identify as Halogenated Waste : 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine is a halogenated organic compound.[6]

  • Dedicated Waste Stream : This waste must be collected in a container specifically designated for "Halogenated Organic Waste."[3][6]

  • DO NOT MIX : Never combine halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[1][6][7] Contaminating a large volume of non-halogenated solvent with even a small amount of a chlorinated compound will force the entire container to be treated as halogenated waste, which is typically incinerated at a higher cost.[7]

Waste Containerization
  • Select the Right Container : Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][8] Glass or high-density polyethylene (HDPE) containers are often suitable. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[8]

  • Condition : Ensure the container is in good condition, free from cracks or defects.

  • Capacity : Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[2]

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[2][9]

Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Clearly write "Hazardous Waste " on the label.[2]

  • List the full, unabbreviated chemical name: "2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine ."[2][9]

  • If it is a mixed waste stream, list all components and their approximate percentages.[6]

  • Note the date when waste was first added to the container (the "accumulation start date").[2]

Storage (Satellite Accumulation Area)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[2]

  • The SAA should be a secure, cool, dry, and well-ventilated area, away from ignition sources or incompatible chemicals.[8]

  • Secondary Containment is Mandatory : The primary waste container must be placed inside a larger, chemically resistant tub or tray to contain any potential leaks.[2][3]

Requesting Disposal

Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[2] Complete all required paperwork accurately and maintain records of waste generation and disposal as required by law.[2]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.[2]

  • Assess and Equip : For small spills that can be cleaned up in under 10 minutes by trained personnel, proceed with appropriate PPE (double nitrile or Viton® gloves, safety goggles, lab coat).[8] For large spills, evacuate the lab and contact EHS or the emergency response team immediately.[9]

  • Absorb and Contain : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][3] Do not use paper towels or other combustible materials directly on the spill.[3]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials (gloves, wipes, absorbent pads) must also be disposed of as hazardous waste.[2]

Disposal of Empty Containers

Empty containers that once held 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine are also considered hazardous waste until properly decontaminated.

  • Triple Rinse : An empty container must be thoroughly rinsed three times with a suitable solvent (e.g., acetone or ethanol).[3]

  • Collect Rinseate : The first solvent rinse must be collected and disposed of as halogenated hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label : After triple-rinsing, deface or remove the original manufacturer's label and mark the container as "Empty" before recycling or disposal as non-hazardous waste, if permitted by your institution.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for managing waste containing 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Start: Handling 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine B Wear Full PPE: Goggles, Lab Coat, Resistant Gloves A->B C Work Inside a Chemical Fume Hood B->C D Waste Generated (Solid or Liquid) C->D E Is waste halogenated? D->E F Collect in Dedicated 'HALOGENATED ORGANIC WASTE' Container E->F  Yes   G Segregate as Non-Halogenated Waste E->G  No   H Use Leak-Proof, Compatible Container F->H I Label Container: 'Hazardous Waste' + Full Chemical Name + Date H->I J Store in SAA with Secondary Containment I->J K Container Full or Project Complete? J->K L Contact EHS for Hazardous Waste Pickup K->L  Yes   N Maintain Secure Storage K->N  No   M Incineration at Licensed Hazardous Waste Facility L->M N->K

Caption: Waste Disposal Workflow for 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine.

References

  • BenchChem. (2025). Essential Guide to the Proper Disposal of 2-Chloro-3-nitro-6-phenylpyridine. 3

  • BenchChem. (2025). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. 1

  • BenchChem. (2025). Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals. 2

  • Bucknell University. (2016). Hazardous Waste Segregation. 6

  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). 10

  • Washington State University. Halogenated Solvents. 8

  • University of British Columbia. Organic Solvent Waste Disposal. 7

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. 9

  • Fisher Scientific. (2014). Safety Data Sheet: 2,2'-Bipyridine. 11

  • Merck Millipore. Safety Data Sheet. 12

  • Merck Millipore. Safety Data Sheet. 12

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. 4

Sources

Personal protective equipment for handling 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine

As a critical intermediate in advanced drug development, 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine (CAS: 1373615-78-1) requires rigorous handling protocols. It is predominantly utilized via Suzuki or Negishi cross-coupling reactions to synthesize tetrahydropyrido[4,3-d]pyrimidine derivatives—potent Smoothened (Smo) receptor antagonists designed to inhibit the Hedgehog (Hh) signaling pathway in oncology research (e.g., medulloblastoma)[1].

Because of its specific molecular architecture, this compound presents unique toxicological risks that demand strict operational and engineering controls. This guide provides a self-validating, step-by-step framework for safely managing this chemical from receipt to disposal.

Hazard Assessment & Causality

To handle a chemical safely, one must understand why it is dangerous. The toxicity of 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine is directly linked to its structure-activity relationship:

  • High Lipophilicity: The dual chlorine substitutions (2',5'-dichloro) significantly increase the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate lipid bilayers, including the stratum corneum (skin) and alveolar epithelium (lungs), leading to acute systemic toxicity[2].

  • Metalloenzyme Interference: The bipyridine core is a well-documented chelating agent[3]. If absorbed systemically, it can interfere with cellular respiration by sequestering essential metal ions.

  • Environmental Persistence: Halogenated pyridines are highly stable and resist rapid biodegradation, classifying them as harmful to aquatic life with long-lasting effects[4].

Quantitative Hazard Profile
Property / HazardValue / ClassificationCausality / Implication
CAS Number 1373615-78-1Unique identifier for tracking and regulatory compliance.
Molecular Formula C12H10Cl2N2Halogenated aromatic structure dictates high membrane permeability.
Acute Toxicity (Oral) LD50 < 100 mg/kg (Est.)Bipyridine core interferes with cellular respiration and metabolic pathways[5].
Dermal Permeability High (LogP > 2.0)Chlorine substituents enhance rapid skin penetration[2].
Aquatic Toxicity H412 (Harmful)Persistent in water; disrupts aquatic metalloenzymes[4].

Biological Context: Why This Chemical Matters

Understanding the biological target reinforces the need for precision and care. 2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine is a precursor to drugs that modulate the Hedgehog pathway, a critical regulator of cell growth and differentiation[1].

Hh_Pathway Hh Hedgehog (Hh) Ligand Ptch1 Patched 1 (Ptch1) Hh->Ptch1 Inhibits Smo Smoothened (Smo) Target of 2',5'-Dichloro... Derivatives Ptch1->Smo Inhibits (Absence of Hh) Gli Gli Transcription Factors Smo->Gli Activates Nucleus Nucleus (Gene Transcription) Gli->Nucleus Translocates

Caption: Mechanism of Smoothened receptor modulation in the Hedgehog signaling pathway.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated bipyridines. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategoryRequired SpecificationCausality (Why is this chosen?)
Hand Protection Double-gloving: Nitrile (0.11mm) inner, Neoprene (0.3mm) outer.Halogenated pyridines rapidly permeate latex and thin nitrile. The dual-layer prevents breakthrough of lipophilic bases[6].
Eye Protection Snug-fitting chemical safety goggles + Face shield.Bipyridines cause severe corneal damage. A face shield prevents aerosolized particulate contact[6].
Body Protection Flame-resistant, non-porous lab coat with tight cuffs.Prevents dermal accumulation of dust. Tight cuffs prevent wrist exposure during fume hood operations[7].
Respiratory Fume hood (primary). N95/P100 respirator (secondary, for spills).Inhalation of micro-particulates leads to rapid alveolar absorption and systemic toxicity[2].

Operational Workflow: Reaction Setup S.O.P.

Every protocol must be a self-validating system to ensure operator safety. Follow this step-by-step methodology when handling the raw powder for synthesis.

Step 1: Engineering Control Verification

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Causality: Fume hoods physically isolate the user from aerosolized particulates and toxic vapors generated by halogenated aromatics.

  • Validation: Verify the anemometer reads a face velocity of 80–120 feet per minute (fpm) before opening the sash.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static gun (zerostat) on the weighing boat and spatula before transferring the bipyridine powder.

  • Causality: Halogenated organic powders are highly susceptible to static charge, which can cause the powder to aerosolize or adhere to gloves, increasing exposure risk.

  • Validation: The analytical balance must show zero drift, confirming no static interference or air turbulence.

Step 3: Solvent Dissolution

  • Action: Dissolve the compound in the reaction solvent (e.g., 1,4-dioxane, THF, or DMSO) directly within the fume hood before transferring to the main reaction vessel[1].

  • Causality: Handling the compound as a solution eliminates the risk of airborne dust inhalation during subsequent transfer steps.

  • Validation: Visual confirmation of a completely homogenous solution with no undissolved particulates.

Emergency Spill Management & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent systemic exposure and environmental contamination.

Spill_Workflow Alert 1. Isolate PPE 2. Don PPE Alert->PPE Contain 3. Contain PPE->Contain Clean 4. Decontaminate Contain->Clean Dispose 5. Dispose Clean->Dispose

Caption: Step-by-step spill response and decontamination workflow for halogenated bipyridines.

Step 1: Isolation and Assessment

  • Action: Immediately evacuate personnel from the immediate vicinity.

  • Causality: Prevents tracking of the chemical throughout the lab and minimizes inhalation exposure[4].

  • Validation: The spill perimeter is secured and clearly marked with hazard tape.

Step 2: Advanced PPE Donning

  • Action: Responders must don a P100 particulate respirator, heavy-duty neoprene gloves, and chemical splash goggles.

  • Causality: Spill cleanup presents the highest risk of acute exposure. P100 filters block 99.9% of airborne particles[6].

  • Validation: Positive/negative pressure seal check on the respirator passes.

Step 3: Containment and Absorption

  • Action: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Causality: Vermiculite traps the lipophilic liquid/solution without reacting. Avoiding combustible absorbents prevents secondary fire hazards[6].

  • Validation: No visible liquid remains spreading beyond the absorbent barrier.

Step 4: Decontamination and Disposal

  • Action: Sweep the absorbed material using a non-sparking tool into a highly visible, sealable hazardous waste container. Wash the surface with a 10% bleach solution, followed by copious amounts of water[7].

  • Causality: Bleach assists in oxidizing residual organic contaminants, while water flushes away water-soluble byproducts.

  • Validation: A surface wipe test confirms the area is free of chemical residue. The waste manifest is properly coded for "Toxic Solid, Organic, N.O.S. (Bipyridine derivative)"[4].

References

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Efficacy. ACS Chemical Neuroscience. (2017). DOI: 10.1021/acschemneuro.7b00153.

  • Safety Data Sheet: 2,2'-Bipyridine. Fisher Scientific.

  • 3-Chloropyridine (Compound Summary & Toxicity Profile). PubChem, National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.